3-Phenanthrol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOABOEXMDQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052723 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-87-8 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Phenanthrol CAS number and properties
An In-depth Technical Guide to 3-Phenanthrol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 605-87-8), a hydroxylated derivative of phenanthrene. This compound is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological relevance. The guide includes detailed experimental protocols for its analysis and visual diagrams of its synthesis, metabolic pathway, and analytical workflows to facilitate a deeper understanding.
Introduction
This compound, also known as 3-hydroxyphenanthrene, is an organic compound belonging to the phenanthrol class.[1][2] It is structurally characterized by a phenanthrene core with a hydroxyl group at the C3 position. As a primary metabolite of phenanthrene, a widespread environmental pollutant, this compound is of significant interest in toxicology and environmental science.[3][4] The study of phenanthrene metabolites like this compound is crucial for understanding the metabolic activation and detoxification pathways of PAHs in biological systems.[5] While PAHs are often associated with carcinogenicity through the formation of diol epoxides, the generation of phenolic derivatives such as phenanthrols is generally considered a detoxification pathway.[5] This guide synthesizes the available technical data on this compound, providing a foundational resource for its application in research.
Chemical and Physical Properties
This compound is typically an off-white to light-brown solid at room temperature.[6] It is sparingly soluble in water but shows good solubility in many low-polarity organic solvents.[2][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 605-87-8 | [1][3][6][8] |
| Molecular Formula | C₁₄H₁₀O | [1][3][6][8] |
| Molecular Weight | 194.23 g/mol | [1][3][6][8] |
| IUPAC Name | phenanthren-3-ol | [1] |
| Synonyms | 3-Hydroxyphenanthrene, 3-Phenanthrenol | [1][9] |
| Appearance | Off-white to beige or light-brown solid | [6][9] |
| Purity | ≥ 95-97% (Commercially available) | [3][6] |
| Water Solubility | 0.0053 g/L (Predicted) | [2] |
| logP | 3.65 - 4.19 (Predicted) | [2] |
| pKa (Strongest Acidic) | 9.75 (Predicted) | [2] |
| Storage Temperature | +4°C to +20°C | [3][10] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. The data presented below is sourced from the PubChem database.[1]
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Signals / Properties |
| ¹H NMR | (400 MHz, CDCl₃) Shifts observed at δ (ppm): 8.53-7.14, characteristic of the aromatic protons on the phenanthrene skeleton.[1] |
| ¹³C NMR | (100.54 MHz, CDCl₃) Key shifts at δ (ppm): 154.32 (C-OH), and a range from 132.43 to 106.95 for the other 13 aromatic carbons.[1] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 194. Key fragments observed at m/z = 165, 139.[1] |
| Infrared (IR) | Spectra acquired via KBr wafer show characteristic peaks for O-H stretching (hydroxyl group) and C-H/C=C stretching (aromatic rings).[1] |
Synthesis and Metabolic Formation
Chemical Synthesis
A common laboratory-scale synthesis of this compound involves the diazotization of 3-aminophenanthrene, followed by hydrolysis of the resulting diazonium salt.[11] This standard method provides a reliable route to obtaining the target phenol.
Caption: General workflow for the synthesis of this compound.
Metabolic Formation
In biological systems, this compound is a metabolite of phenanthrene.[3] Phenanthrene undergoes metabolic processing, which can lead to either detoxification or bioactivation. The formation of phenanthrols represents a key detoxification route, while the diol epoxide pathway is associated with carcinogenesis.[5]
Caption: Metabolic fate of Phenanthrene in biological systems.
Biological Activity and Applications
While the phenanthrene class of compounds exhibits a wide range of biological activities—including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects—this compound itself is primarily studied as a biomarker for PAH exposure.[12][13] Its quantification in biological fluids like urine is used to assess an individual's metabolic profile for handling PAHs, potentially indicating cancer susceptibility.[5] Ratios of detoxification products (like this compound) to activation products (like trans,anti-PheT) can provide insights into an individual's risk profile.[5]
Experimental Protocols
Analysis of Phenanthrols in Human Urine via GC-MS
This protocol is adapted from a method developed for quantifying phenanthrols in human urine to assess PAH exposure.[5]
Objective: To quantify 1-, 2-, 3-, and 4-phenanthrol in human urine samples.
Materials:
-
Urine samples
-
β-glucuronidase and arylsulfatase enzymes
-
[ring-¹³C₆]this compound (Internal Standard)
-
Solid Phase Extraction (SPE) cartridges
-
Silylating agent (e.g., BSTFA)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
Thaw a urine aliquot and centrifuge to remove particulates.
-
Add the internal standard, [ring-¹³C₆]this compound, to the supernatant.
-
Adjust the pH and add β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate as required.
-
-
Extraction:
-
Perform liquid-liquid partitioning to create a fraction enriched in phenanthrols.
-
Further purify and concentrate the sample using Solid Phase Extraction (SPE).
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a silylating agent to convert the hydroxyl group of the phenanthrols into trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.
-
-
GC-MS Analysis:
-
Analyze the silylated derivatives using a GC-MS system.
-
GC Conditions: Use a capillary column suitable for PAH analysis. Program the oven temperature with a gradient to separate the different phenanthrol isomers.
-
MS Conditions: Operate the mass spectrometer in positive ion chemical ionization (PICI) mode with selected ion monitoring (SIM) to achieve high sensitivity and specificity for the target analytes and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of phenanthrol standards.
-
Calculate the concentration of each phenanthrol isomer in the urine samples based on the ratio of the analyte peak area to the internal standard peak area. Normalize results to creatinine levels.
-
Caption: Workflow for the GC-MS analysis of phenanthrols.
Safety and Handling
This compound is a potentially toxic compound intended for research use only.[2][8] As a metabolite of phenanthrene, a known PAH, it should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (+4°C).[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[14]
References
- 1. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 3. This compound | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 4. This compound | 605-87-8 [chemicalbook.com]
- 5. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Phenanthrene - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. 3-HYDROXY-PHENANTHRENE | CymitQuimica [cymitquimica.com]
- 10. 3-Hydroxyphenanthrene | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 3-Phenanthrol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenanthrol (also known as phenanthren-3-ol or 3-hydroxyphenanthrene), a hydroxylated polycyclic aromatic hydrocarbon. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it includes a detailed experimental protocol for the nitration of this compound, a key reaction for the derivatization of this molecule. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and IUPAC Name
This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The hydroxyl group (-OH) is substituted at the 3-position of the phenanthrene core.
The chemical structure of this compound is depicted below:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 194.23 g/mol | [1][3][4] |
| Appearance | Off-white to beige or light-brown solid | [4] |
| Purity | ≥ 97% | [4] |
| Storage Temperature | +4°C | [2] |
| Water Solubility (Predicted) | 0.0053 g/L | [5] |
| logP (Predicted) | 4.19 | [5] |
| pKa (Strongest Acidic) | 9.75 | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals (Shifts in ppm) |
| ¹H NMR (400 MHz) | CDCl₃ | 8.53, 8.52, 8.51, 8.50, 8.49, 8.48, 8.02, 8.01, 7.88, 7.87, 7.86, 7.85, 7.84, 7.79, 7.78, 7.77, 7.76, 7.68, 7.65, 7.64, 7.61, 7.60, 7.59, 7.58, 7.57, 7.56, 7.55, 7.17, 7.16, 7.15, 7.14 |
| ¹³C NMR (100.54 MHz) | CDCl₃ | 154.32, 132.43, 131.89, 130.30, 129.53, 128.54, 126.82, 126.75, 126.55, 126.19, 124.59, 122.74, 116.68, 106.95 |
Experimental Protocols
This section provides a detailed methodology for a key chemical transformation of this compound.
Nitration of this compound
This protocol describes the nitration of this compound to yield a mixture of mononitro compounds.[6]
Materials:
-
This compound
-
Nitric acid (equimolar amount)
-
Mixed solvent: water, acetic acid, and propionic acid
Procedure:
-
Prepare a mixed solvent of water, acetic acid, and propionic acid.
-
Dissolve this compound in the mixed solvent.
-
Cool the solution to a temperature range of -25 to -20°C.
-
Slowly add an equimolar amount of nitric acid to the cooled solution while maintaining the temperature.
-
Allow the reaction to proceed to obtain a mixture of mononitro compounds, which will also contain a small amount of polynitro compounds.
-
The primary products formed are 9-nitro-3-phenanthrol, 4-nitro-3-phenanthrol, and 2-nitro-3-phenanthrol, in decreasing order of abundance.[6]
Further Nitration: Further nitration of 4-nitro-3-phenanthrol and 2-nitro-3-phenanthrol can be achieved by reacting them in dilute acetic acid at a temperature of 11-12°C to yield a common product, 4,9-dinitro-3-phenanthrol.[6]
Visualizations: Workflows and Signaling Pathways
To aid in the understanding of experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Experimental workflow for the nitration of this compound.
While the specific signaling pathways modulated by this compound are not extensively documented, phenanthrene derivatives have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[7][8][9] As an illustrative example of a relevant signaling pathway that can be targeted by small molecules to exert anti-inflammatory effects, the Toll-like receptor 4 (TLR4)/NF-κB and PI3K/AKT pathways are depicted below. The modulation of these pathways has been observed with other natural alkaloids in microglial cells.[9]
Caption: TLR4/NF-κB and PI3K/AKT signaling pathways in microglial cells.
Biological Relevance and Potential Applications
This compound is a metabolite of phenanthrene, a common environmental polycyclic aromatic hydrocarbon.[2][6] Its presence can be used as a biomarker for exposure to such compounds. Furthermore, the broader class of phenanthrenes has been investigated for a variety of biological activities, including cytotoxicity, antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[7][8][9] this compound itself has been identified as a potential endocrine-disrupting compound.[1] The ability to functionalize the this compound scaffold through reactions like nitration opens avenues for the synthesis of novel derivatives with potentially enhanced or modulated biological activities, making it a compound of interest for further investigation in drug discovery and development.
References
- 1. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 6. This compound | 605-87-8 [chemicalbook.com]
- 7. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Protective Effects of Arecoline on LPS-Induced Neuroinflammation in BV2 Microglial Cells [mdpi.com]
Solubility Profile of 3-Phenanthrol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Phenanthrol (3-hydroxyphenanthrene), a hydroxylated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document summarizes existing qualitative information, presents solubility data for structurally related compounds to guide solvent selection, and offers a detailed experimental protocol for the precise determination of its solubility. Furthermore, a visualization of the metabolic pathway leading to the formation of this compound from its parent compound, phenanthrene, is provided to offer a broader context for its relevance in biological systems.
Introduction
This compound is a phenolic derivative of phenanthrene, a three-ring aromatic hydrocarbon. As a metabolite of phenanthrene, its study is relevant in toxicology and environmental science. For researchers in drug discovery and development, understanding the solubility of such aromatic compounds is critical for formulation, delivery, and in-vitro assay design. The solubility of a compound in various organic solvents dictates its processability, purification methods, and its behavior in non-aqueous biological and chemical systems. This guide aims to collate the available solubility information for this compound and provide practical methodologies for its experimental determination.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀O |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to light grey solid |
| Melting Point | 146-149°C |
Solubility Data
Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights for solvent selection.
Qualitative Solubility of this compound and Isomers
| Compound | Acetone | Chloroform | Dimethyl Sulfoxide (DMSO) | Methanol | Ethanol | Water |
| This compound | - | Slightly Soluble | Slightly Soluble | Slightly Soluble | - | - |
| 2-Phenanthrol | Slightly Soluble[1] | Slightly Soluble[1] | Slightly Soluble[1] | Slightly Soluble[1] | - | - |
| 9-Phenanthrol | - | - | 39 mg/mL[2] | - | 39 mg/mL[2] | Insoluble[2] |
Solubility of Parent and Related Aromatic Compounds
To further inform solvent choice, the solubility of the parent compound, phenanthrene, and simpler phenolic aromatics, phenol and naphthol, are presented below. The presence of the hydroxyl group in this compound is expected to increase its polarity and affinity for polar organic solvents compared to phenanthrene.
| Compound | Alcohols (e.g., Ethanol) | Ethers (e.g., Diethyl Ether) | Halogenated Solvents (e.g., Chloroform) | Aromatic Solvents (e.g., Benzene) | Ketones (e.g., Acetone) |
| Phenanthrene | Soluble[3] | Soluble[3] | Soluble[4] | Soluble[3] | Soluble[3] |
| Phenol | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[5] | Soluble |
| 1-Naphthol | Very Soluble[6] | Very Soluble[6] | Freely Soluble[6] | Freely Soluble[6] | Soluble[7] |
| 2-Naphthol | Soluble[8] | - | - | - | - |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
For researchers requiring precise solubility data, the following methodology details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).
-
Determine the concentration of this compound in the filtered saturated solution by interpolation from the calibration curve.
-
4.3. Data Presentation
-
Solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Visualization of a Relevant Pathway
The following diagram illustrates the metabolic conversion of phenanthrene to this compound, a key pathway in the biotransformation of this polycyclic aromatic hydrocarbon.
Conclusion
References
- 1. usbio.net [usbio.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Spectroscopic Data of 3-Phenanthrol
This guide provides an in-depth analysis of the spectroscopic data for 3-Phenanthrol (also known as 3-hydroxyphenanthrene), a metabolite of phenanthrene.[1][2] The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both quantitative data and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide critical insights into its carbon-hydrogen framework.
The ¹H NMR spectrum reveals information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Description |
| 8.53 - 8.48 | Multiplet |
| 8.02 - 8.01 | Multiplet |
| 7.88 - 7.77 | Multiplet |
| 7.68 - 7.55 | Multiplet |
| 7.17 - 7.14 | Multiplet |
Data sourced from PubChem CID 95724.[3]
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm |
| 154.32 |
| 132.43 |
| 131.89 |
| 130.30 |
| 129.53 |
| 128.54 |
| 126.82 |
| 126.75 |
| 126.55 |
| 126.19 |
| 124.59 |
| 122.74 |
| 116.68 |
| 106.95 |
Data sourced from PubChem CID 95724.[3]
The following protocol outlines the typical procedure for acquiring NMR spectra of a solid sample like this compound.
-
Sample Preparation : A small quantity of this compound is dissolved in a deuterated solvent. For the data presented, Chloroform-d (CDCl₃) was used.[3] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4]
-
Instrumentation : The spectra were acquired on a JEOL spectrometer.[3] The ¹H NMR spectrum was recorded at a frequency of 400 MHz, and the ¹³C NMR spectrum was recorded at 100.54 MHz.[3]
-
Data Acquisition : The prepared sample in an NMR tube is placed into the spectrometer's magnet. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope (1.1%), multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.[5][6]
-
Data Processing : The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl and aromatic functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600 | O-H Stretch (free) | Phenolic Hydroxyl |
| 3500-3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1200 | C-O Stretch | Phenolic Ether |
| 900-675 | C-H Bending (out-of-plane) | Aromatic Ring |
Note: The specific peak values for this compound were not available. The data presented are typical ranges for the functional groups present in the molecule.[7][8]
The provided data was obtained using the KBr wafer (or disc) technique.[3]
-
Sample Preparation : Approximately 1-2 mg of solid this compound is finely ground in an agate mortar. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[9]
-
Disc Formation : The mixture is transferred to a die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[9][10] The transparency is crucial to allow infrared radiation to pass through.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic rings in this compound.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Expected λmax Range (nm) | Transition Type | Chromophore |
| ~250 - 280 | π → π | Phenanthrene Ring System |
| ~300 - 350 | π → π | Extended Conjugation |
Note: These are estimated values. Phenol exhibits a λmax at 275 nm.[12] The extended conjugation in the phenanthrene structure is expected to cause a bathochromic (red) shift to longer wavelengths compared to simpler aromatic compounds like benzene, which shows primary bands around 184 nm and 204 nm, and a secondary band at 255 nm.[13]
The standard procedure for obtaining a UV-Vis spectrum is as follows:
-
Solvent Selection : A solvent that does not absorb in the UV-Vis region of interest must be chosen. Common solvents include ethanol, methanol, cyclohexane, and water.[14]
-
Sample Preparation : A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the compound in the chosen solvent to a known volume.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.[15]
-
Data Acquisition : A cuvette filled with the pure solvent is placed in the reference beam path to serve as a blank. An identical cuvette containing the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance at each wavelength. The absorbance of the blank is automatically subtracted from the sample's absorbance.[15]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | 605-87-8 [chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 3. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. edu.rsc.org [edu.rsc.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. mt.com [mt.com]
3-Phenanthrol as a Metabolite of Phenanthrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a component of cigarette smoke.[1][2] While not considered a potent carcinogen itself, phenanthrene serves as a crucial model compound for studying the metabolic activation of more carcinogenic PAHs that possess a similar bay-region structure.[1][3] The metabolism of phenanthrene is a complex process mediated primarily by cytochrome P450 (CYP) enzymes, leading to a variety of metabolites, including phenanthrols, dihydrodiols, and diol epoxides.[4][5][6] Among the phenolic metabolites, 3-phenanthrol (3-hydroxyphenanthrene) is a significant product and a valuable biomarker for assessing human exposure to PAHs and understanding individual differences in metabolic capabilities.[2][7][8] This technical guide provides a comprehensive overview of this compound as a metabolite of phenanthrene, focusing on its metabolic formation, quantitative analysis, experimental protocols for its study, and toxicological significance.
Metabolic Formation of this compound
The biotransformation of phenanthrene is initiated by Phase I metabolism, predominantly catalyzed by cytochrome P450 monooxygenases.[6] This process involves the oxidation of the phenanthrene molecule to form reactive epoxide intermediates, which can then undergo several subsequent reactions. One of the primary pathways leads to the formation of phenols, or hydroxyphenanthrenes, including this compound.[5]
The key steps in the formation of this compound are:
-
Epoxidation: CYP enzymes, particularly isoforms such as CYP1A1, CYP1A2, and CYP1B1 in humans, introduce an oxygen atom to the phenanthrene ring, forming an arene oxide.[9][10][11]
-
Rearrangement: The arene oxide intermediate can spontaneously rearrange to form a phenol. The position of the hydroxyl group is determined by the initial site of epoxidation.
-
Conjugation: In Phase II metabolism, the newly formed this compound can be conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This increases its water solubility and facilitates its excretion, primarily in urine.[12][13]
The formation of this compound is considered a detoxification pathway, as it leads to a product that can be more readily excreted from the body.[3][14] However, the initial epoxidation step is also the starting point for the metabolic activation pathway, which can lead to the formation of carcinogenic diol epoxides.[5][15][16] Therefore, the balance between detoxification (e.g., formation of phenanthrols) and activation pathways is a critical determinant of the overall toxicity of phenanthrene and other PAHs.
Signaling Pathways in Phenanthrene Metabolism
The expression of the CYP enzymes involved in phenanthrene metabolism is regulated by the Aryl Hydrocarbon Receptor (AhR).[6] PAHs, including phenanthrene, can act as ligands for the AhR, leading to its activation and subsequent upregulation of target genes, including CYP1A1 and CYP1B1.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for the induction of CYP1A1 by phenanthrene.
Quantitative Data
The quantification of this compound in biological matrices is essential for human biomonitoring and for studying the kinetics of phenanthrene metabolism. The following tables summarize key quantitative data from the literature.
Table 1: Concentration of this compound in Human Urine
| Population | Sample Size (n) | Mean Concentration of this compound (pmol/mg creatinine) | Standard Deviation (SD) | Reference |
| Smokers | Not Specified | 0.82 | 0.62 | [3] |
| Population | Sample Size (n) | Median Concentration of this compound (pmol/ml) | Reference |
| African American Smokers | 331-709 (range for all groups) | 0.931 | [2] |
| White Smokers | 331-709 (range for all groups) | 0.697 | [2] |
| Japanese American Smokers | 331-709 (range for all groups) | 0.621 | [2] |
Table 2: Analytical Method Detection Limits for Phenanthrols
| Analytical Method | Matrix | Analyte | Detection Limit | Reference |
| GC-MS | Urine, Blood | Hydroxyphenanthrenes | 0.5 - 2.5 ng/mL | [12][17] |
| GC-MS | Milk | Hydroxyphenanthrenes | 2.3 - 5.1 ng/mL | [12][17] |
| GC-MS | Tissue | Hydroxyphenanthrenes | 1.9 - 8.0 ng/g | [12][17] |
| HPLC with fluorimetric detection | Rat Urine | Phenanthrols | 0.34 - 0.45 µg/L | [13] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate study of this compound. Below are representative protocols for in vitro metabolism studies and the analysis of this compound in biological samples.
Protocol 1: In Vitro Metabolism of Phenanthrene using Human Liver Microsomes
This protocol is adapted from methodologies described for studying the metabolism of PAHs in vitro.[18]
Objective: To determine the rate of phenanthrene metabolism and identify the formation of metabolites, including this compound, using human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phenanthrene stock solution (in a suitable solvent like acetone)
-
0.1 M Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (or NADPH)
-
Heat-inactivated microsomes (for control)
-
Acetonitrile (for quenching the reaction)
-
Internal standard solution
-
HPLC or GC-MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume of 500 µL) containing:
-
0.1 M Phosphate buffer (pH 7.4)
-
3 mM MgCl₂
-
1.0 mg/mL human liver microsomes
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath to pre-activate the microsomes.
-
Initiation of Reaction: Add phenanthrene solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 0.1–2.5 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-30 minutes, depending on the metabolic rate).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Control Samples: Prepare control samples using heat-inactivated microsomes or by omitting NADPH to ensure that the observed metabolism is enzymatic.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant to a clean vial for analysis.
-
Analysis: Analyze the supernatant for the disappearance of the parent phenanthrene and the formation of metabolites like this compound using a validated HPLC or GC-MS method.
Protocol 2: Analysis of this compound in Human Urine by GC-MS
This protocol is a synthesized representation based on methods for analyzing phenanthrols in urine.[2][3][17]
Objective: To quantify the concentration of this compound and other phenanthrol isomers in human urine samples.
Materials:
-
Urine samples (stored at -20°C)
-
Internal standard (e.g., deuterated or ¹³C-labeled this compound)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Buffer for enzymatic hydrolysis (e.g., sodium acetate buffer)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water, hexane, dichloromethane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Thaw a known volume of urine (e.g., 1 mL). Add the internal standard.
-
Enzymatic Hydrolysis: Add buffer and β-glucuronidase/arylsulfatase to the urine sample to deconjugate the glucuronide and sulfate metabolites of this compound. Incubate at 37°C for several hours or overnight.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane).
-
-
Evaporation and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Add the silylating agent and heat (e.g., at 60°C for 30 minutes) to convert the phenanthrols to their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Create a calibration curve using standards of this compound and the internal standard. Calculate the concentration of this compound in the urine samples based on the peak area ratios relative to the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Phenanthrene
Caption: Metabolic pathways of phenanthrene leading to detoxification and bioactivation products.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the GC-MS analysis of this compound in urine.
Toxicological Significance of this compound
While the formation of this compound is generally considered part of a detoxification pathway, it is not without biological activity. This compound is a potentially toxic compound.[8] Some studies have investigated the estrogenic activity of hydroxylated PAHs, and it is plausible that this compound could interact with estrogen receptors, potentially contributing to endocrine-disrupting effects. However, more research is needed to fully characterize the specific toxicity profile of this compound. The primary toxicological concern in phenanthrene metabolism remains the formation of diol epoxides, which are ultimate carcinogens capable of forming DNA adducts.[19]
Conclusion
This compound is a key metabolite of phenanthrene, and its study provides valuable insights into the complex enzymatic processes that govern the fate of PAHs in biological systems. As a biomarker, it aids in assessing human exposure to these widespread environmental contaminants and in understanding inter-individual and ethnic differences in metabolic profiles, which may correlate with cancer risk.[2] The detailed experimental protocols and quantitative data presented in this guide serve as a resource for researchers in toxicology, drug metabolism, and environmental health sciences, facilitating further investigation into the role of this compound and other PAH metabolites in human health and disease.
References
- 1. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 605-87-8 [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 9. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous analysis of naphthols, phenanthrols, and 1-hydroxypyrene in urine as biomarkers of polycyclic aromatic hydrocarbon exposure: intraindividual variance in the urinary metabolite excretion profiles caused by intervention with beta-naphthoflavone induction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cigarette smoking enhances the metabolic activation of the polycyclic aromatic hydrocarbon phenanthrene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Safety and Handling of 3-Phenanthrol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Phenanthrol (CAS No. 605-87-8), a metabolite of Phenanthrene.[1][2] The information is compiled from available Material Safety Data Sheets (MSDS) and relevant scientific literature to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound, also known as 3-hydroxyphenanthrene, is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 605-87-8 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₀O | [1][3][4][5][7] |
| Molecular Weight | 194.23 g/mol | [1][3][4][5][7] |
| Appearance | Off-white to beige or light-brown solid | [5] |
| Purity | ≥95-97% (typical) | [1][5] |
| Storage Temperature | +4°C | [1][6] |
Hazard Identification and Classification
According to available safety data sheets, this compound is considered hazardous. The primary hazards are related to irritation and potential, though unquantified, toxicity.
-
GHS Classification:
-
Hazard Statements:
-
Precautionary Statements:
Toxicological Information
A significant knowledge gap exists regarding the specific toxicological properties of this compound, as extensive studies have not been thoroughly conducted.[3]
| Toxicological Endpoint | Data | Source |
| Acute Oral Toxicity | No data available (Unknown acute toxicity) | [6] |
| Acute Dermal Toxicity | No data available | [6] |
| Acute Inhalation Toxicity | No data available | [6] |
| Carcinogenicity (IARC) | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [3] |
| Reproductive Toxicity | No data available | [3] |
One study on the developmental toxicity of various phenanthrenes in zebrafish found that 3-hydroxyphenanthrene was more potent in causing morphological effects than several other polar phenanthrenes, though less potent than phenanthrenequinones.[9]
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations should be readily accessible.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6][8]
-
Skin Protection: Wear chemical-resistant gloves (inspect before use) and a lab coat or protective suit.[3][6][8]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use appropriate NIOSH/MSHA-approved respirators.[3][6]
-
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating or drinking.[6][8]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage is at 4°C in a sealed container.[1][3][6]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Emergency Procedures
| Situation | Protocol | Source |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. | [3][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation occurs. | [3][6] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3][6] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary. | [3] |
| Spill | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let product enter drains. | [3][6] |
Visualized Workflows and Pathways
Experimental Protocols and Methodologies
Specific, detailed experimental protocols for determining the toxicological values (e.g., LD50) of this compound are not available in the cited public literature. The statement "the chemical, physical, and toxicological properties have not been thoroughly investigated" is noted in its safety documentation.[3] Therefore, a generalized workflow for chemical safety assessment is provided below as a logical guide for researchers.
Caption: A generalized workflow for assessing the safety of a laboratory chemical.
Emergency Protocol: Chemical Spill Response
The following diagram outlines the logical steps to be taken in the event of a this compound spill, based on MSDS recommendations.[3][6]
Caption: A stepwise procedure for safely managing a solid chemical spill.
Potential Biological Pathway: Aryl Hydrocarbon Receptor (AHR) Signaling
As a PAH metabolite, this compound's biological activity may involve the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a common mechanism for the toxic effects of such compounds. While direct evidence for this compound is limited, the toxicity of related PAHs in fish has been shown to be Ahr-dependent.[9] The diagram below illustrates a simplified AHR pathway.
Caption: A simplified diagram of the AHR signaling cascade.
References
- 1. This compound | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 2. This compound | 605-87-8 [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scbt.com [scbt.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenanthrol and its structural isomers
An In-depth Technical Guide to 3-Phenanthrol and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrols, hydroxylated derivatives of the polycyclic aromatic hydrocarbon phenanthrene, represent a class of compounds with significant interest in medicinal chemistry and drug development. Their rigid, fused-ring structure provides a scaffold for diverse pharmacological activities. This compound, a specific isomer where the hydroxyl group is positioned at the C3 position of the phenanthrene core, and its structural isomers have demonstrated a range of biological effects, from potential endocrine disruption to specific ion channel modulation.
This technical guide provides a comprehensive overview of this compound and its key structural isomers, focusing on their physicochemical properties, synthesis, biological activities, and toxicological profiles. The information is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of phenanthrene-based therapeutic agents.
Physicochemical Properties
The position of the hydroxyl group on the phenanthrene skeleton significantly influences the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles.[1] A summary of the key properties of this compound and its common isomers is presented below.
| Property | This compound | 9-Phenanthrol |
| Molecular Formula | C₁₄H₁₀O[2][3] | C₁₄H₁₀O[4][5] |
| Molecular Weight | 194.23 g/mol [2][3] | 194.23 g/mol [4][6] |
| CAS Number | 605-87-8[2] | 484-17-3[4] |
| Melting Point | Not Available | 139-143 °C[4][5] |
| Boiling Point | Not Available | 290.68 °C (estimate)[5] |
| Solubility | Soluble in organic solvents. | Slightly soluble in Chloroform, DMSO, and Methanol.[4][5] |
| pKa | 9.75 (Strongest Acidic, Predicted)[7] | 9.40 (Predicted)[4][5] |
| Appearance | Not Available | Brown solid[4][5] |
Synthesis of Phenanthrols
The synthesis of phenanthrols can be approached through two main strategies: the construction of the phenanthrene core followed by hydroxylation, or the synthesis of a pre-hydroxylated precursor that is then cyclized.
General Synthetic Routes for the Phenanthrene Scaffold
Several classical methods are employed for the synthesis of the phenanthrene ring system:
-
Bardhan–Sengupta Phenanthrene Synthesis: This method involves the cyclodehydration of a γ-aryl-γ-hydroxy-butyric acid, followed by dehydrogenation to form the phenanthrene core.[8]
-
Haworth Reaction: This synthesis utilizes the acylation of an aromatic compound with a succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps.[8]
-
Mallory Reaction: A photochemical cyclization of stilbene derivatives can also yield phenanthrenes.[8]
Experimental Protocol: Synthesis of 4-Phenanthrol
The following protocol details the synthesis of 4-phenanthrol from 4-oxo-1,2,3,4-tetrahydrophenanthrene.[9]
Materials:
-
4-oxo-1,2,3,4-tetrahydrophenanthrene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate
-
Deionized water
-
Phosphorus pentoxide (P₂O₅)
-
1000 ml 3-neck flask
-
Magnetic stirrer
-
Reflux condenser with nitrogen inlet
-
600-watt Quartzlite lamp
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 1000 ml 3-neck flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 400 ml of carbon tetrachloride.[9]
-
Add 26 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 g of N-bromosuccinimide to the flask.[9]
-
Illuminate the reaction mixture with a 600-watt Quartzlite lamp for 6 hours.[9]
-
Add an additional 2.0 g of N-bromosuccinimide and reflux the mixture for 1 hour.[9]
-
Cool the reaction to room temperature and filter the resulting solids.[9]
-
Wash the collected solids with carbon tetrachloride and air dry.[9]
-
Recrystallize the crude product from 220 ml of ethyl acetate.[9]
-
Filter the recrystallized product and wash with several portions of warm water.[9]
-
Dry the final product in vacuo in the presence of P₂O₅ to yield 4-phenanthrol.[9]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of phenanthrol isomers. The following table summarizes the available NMR data for this compound.
| Spectroscopic Data for this compound | |
| ¹H NMR (400 MHz, CDCl₃) | Shifts (ppm): 8.53-8.48, 8.02-8.01, 7.88-7.76, 7.68-7.55, 7.17-7.14[2] |
| ¹³C NMR (100.54 MHz, CDCl₃) | Shifts (ppm): 154.32, 132.43, 131.89, 130.30, 129.53, 128.54, 126.82, 126.75, 126.55, 126.19, 124.59, 122.74, 116.68, 106.95[2] |
Biological Activities and Signaling Pathways
Phenanthrene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][10][11] Hydroxylated phenanthrenes are of particular interest due to the ability of the phenolic hydroxyl group to participate in biological processes such as scavenging free radicals.[1]
9-Phenanthrol as a TRPM4 Channel Inhibitor
A significant finding in the pharmacology of phenanthrols is the identification of 9-phenanthrol as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[6][12][13] TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, including smooth muscle contraction, neuronal activity, and immune responses.[12] 9-Phenanthrol has an IC₅₀ in the low micromolar range for TRPM4 inhibition.[13]
The inhibition of TRPM4 by 9-phenanthrol has been shown to have several beneficial effects in pathological conditions. It can modulate smooth muscle contraction in the bladder and cerebral arteries, reduce lipopolysaccharide-induced cell death, and exert cardioprotective effects against ischemia-reperfusion injuries.[12]
Mechanism of 9-Phenanthrol as a TRPM4 Channel Inhibitor.
Modulation of Inflammatory Signaling Pathways
Some phenanthrene derivatives have been shown to exert anti-inflammatory effects. While the specific pathways for this compound are not fully elucidated, related compounds have been shown to modulate key inflammatory signaling cascades such as the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways.[14]
Potential Anti-inflammatory Mechanism of Phenanthrol Derivatives.
Toxicity
The toxicity of phenanthrols is an important consideration for their development as therapeutic agents. Polycyclic aromatic hydrocarbons (PAHs) and their metabolites can exhibit toxicity through various mechanisms, including non-receptor mediated narcosis, receptor-mediated disruption of embryonic development, and phototoxicity.[15] The addition of alkyl groups to the PAH scaffold can shift the mode of toxicity to be mediated by the aryl hydrocarbon receptor (AhR).[15]
For 9-phenanthrol, the following GHS hazard classifications have been reported:
It is noted that 9-phenanthrol is a metabolite of phenanthrene, which is a PAH.[12] While phenanthrene itself is not classified as a human carcinogen, its metabolism can lead to the formation of reactive intermediates.[16]
Structural Isomers of Phenanthrol
The phenanthrene core has five non-equivalent positions for monosubstitution, leading to five structural isomers of phenanthrol: 1-, 2-, 3-, 4-, and 9-phenanthrol.
| Isomer | CAS Number | Key Features/Known Activities |
| 1-Phenanthrol | 2433-56-9 | Data not readily available in the provided search results. |
| 2-Phenanthrol | 605-57-2 | Data not readily available in the provided search results. |
| This compound | 605-87-8 | Potential endocrine disruptor.[2] |
| 4-Phenanthrol | 788-51-2 | Synthesis protocol available.[9] |
| 9-Phenanthrol | 484-17-3 | Selective TRPM4 channel inhibitor.[6][12][13] |
Conclusion
are a fascinating class of molecules with diverse and potent biological activities. The position of the hydroxyl group on the phenanthrene scaffold dictates their physicochemical properties and pharmacological actions, as exemplified by the selective TRPM4 inhibitory activity of 9-phenanthrol. The synthetic accessibility of the phenanthrene core allows for the generation of a wide array of derivatives for structure-activity relationship studies. Further research into the mechanisms of action, particularly the signaling pathways modulated by these compounds, will be crucial for unlocking their full therapeutic potential. A thorough understanding of their toxicological profiles will also be paramount for their safe development as drug candidates. This guide provides a foundational resource for scientists and researchers to advance the exploration of phenanthrols in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 9-PHENANTHROL | 484-17-3 [chemicalbook.com]
- 6. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 8. Phenanthrene - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 16. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Phenanthrol: A Versatile Building Block for the Synthesis of Bioactive Molecules
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenanthrol, a hydroxylated derivative of phenanthrene, is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, biologically active molecules. The phenanthrene nucleus is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a hydroxyl group at the 3-position of the phenanthrene core offers a convenient handle for functionalization, making this compound an attractive starting material for the synthesis of diverse derivatives with therapeutic potential.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on anticancer agents.
This compound as a Precursor to Anticancer Alkaloids
Phenanthroindolizidine alkaloids, such as (±)-Tylophorine, are a class of natural products renowned for their potent cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenanthrene ring significantly influences their biological activity. Notably, the presence of a hydroxyl group at the C-3 position has been shown to be favorable for cytotoxicity, underscoring the utility of this compound as a strategic starting material.
The general synthetic approach involves the elaboration of the this compound core to introduce the necessary functionalities for the construction of the indolizidine ring system. A plausible synthetic strategy for the synthesis of a 3-hydroxy-substituted phenanthroindolizidine alkaloid, an analogue of Tylophorine, is outlined below.
Experimental Protocols
Protocol 1: Synthesis of a 3-Hydroxy Phenanthroindolizidine Alkaloid Analogue from this compound
This protocol describes a multi-step synthesis of a bioactive phenanthroindolizidine alkaloid analogue starting from this compound. The key steps involve the protection of the hydroxyl group, subsequent functionalization of the phenanthrene ring, and finally, the construction of the indolizidine moiety.
Step 1: Protection of this compound
To prevent unwanted side reactions in subsequent steps, the hydroxyl group of this compound is first protected, for example, as a methoxymethyl (MOM) ether.
-
Reaction: this compound is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) dropwise, followed by the slow addition of MOM-Cl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(methoxymethoxy)phenanthrene.
-
Step 2: Synthesis of a Key Phenanthrene Intermediate
Further functionalization of the protected this compound is required to introduce a handle for the attachment of the indolizidine precursor. A common strategy is the introduction of a carboxylic acid group at the C-9 position.
-
Reaction: The protected phenanthrene undergoes a series of reactions, potentially including formylation or acylation followed by oxidation, to yield a 9-carboxyphenanthrene derivative. A plausible route involves a Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation.
-
Procedure (Illustrative):
-
To a solution of 3-(methoxymethoxy)phenanthrene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude aldehyde is then oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
-
Step 3: Construction of the Indolizidine Ring and Final Deprotection
The phenanthrene carboxylic acid is then coupled with a suitable proline derivative, followed by cyclization and reduction to form the phenanthroindolizidine core. The final step is the deprotection of the hydroxyl group.
-
Reaction: The carboxylic acid is activated (e.g., as an acid chloride or with a coupling agent like DCC/DMAP) and reacted with L-prolinol. The resulting amide undergoes intramolecular cyclization and subsequent reduction to form the alkaloid scaffold. The MOM protecting group is then removed under acidic conditions.
-
Procedure (Illustrative):
-
The phenanthrene carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
The acid chloride is then reacted with L-prolinol in the presence of a base like triethylamine (TEA) in an anhydrous solvent.
-
The resulting amide is subjected to a Bischler-Napieralski-type cyclization using a dehydrating agent like phosphorus pentoxide (P₂O₅) or POCl₃ to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to yield the protected phenanthroindolizidine.
-
Finally, the MOM group is removed by treatment with a mild acid, such as hydrochloric acid in methanol, to yield the desired 3-hydroxy phenanthroindolizidine alkaloid.
-
The final product is purified by column chromatography or preparative HPLC.
-
Data Presentation
The biological activity of phenanthroindolizidine alkaloids and their derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (±)-Tylophorine | H460 (Lung) | 0.02 | [1] |
| 3-Hydroxy-PBT Analogue 5a | H460 (Lung) | 11.6 | [1] |
| 3-Methoxy-PBT Analogue 5b | H460 (Lung) | 53.8 | [1] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Lung) | 6.1 | [1] |
*PBT: Phenanthrene-based Tylophorine
Mandatory Visualization
Synthetic Workflow for a 3-Hydroxy Phenanthroindolizidine Alkaloid
Caption: Synthetic workflow for a 3-hydroxy phenanthroindolizidine alkaloid.
Signaling Pathway Inhibition by Phenanthroindolizidine Alkaloids
Phenanthroindolizidine alkaloids exert their anticancer effects by inhibiting key cell survival pathways, notably the PI3K/Akt and NF-κB signaling cascades. Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis in cancer cells.
Caption: Inhibition of PI3K/Akt and NF-κB signaling pathways.
Conclusion
This compound is a highly valuable starting material for the synthesis of complex and potent bioactive molecules. Its utility is particularly evident in the preparation of phenanthroindolizidine alkaloids, where the inherent 3-hydroxyl group contributes favorably to their anticancer activity. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and develop novel therapeutic agents.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-bromophenanthrene as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of 3-arylphenanthrene derivatives, which are valuable scaffolds in medicinal chemistry, organic electronics, and materials science. The protocols outlined below are based on established methodologies for Suzuki couplings of aryl bromides and can be adapted for various research and development applications.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide, such as 3-bromophenanthrene.[1][2] This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and generally low toxicity of boronic acid reagents.[1]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromophenanthrene to form a palladium(II) complex.[2][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 3-arylphenanthrene product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[2][3]
Data Presentation
Currently, there is a lack of specific published data detailing the quantitative yields for a variety of Suzuki coupling reactions starting with 3-bromophenanthrene. The table below is provided as a template for researchers to document their own results when performing these reactions.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | |||||||
| 2 | (4-Methoxyphenyl)boronic acid | |||||||
| 3 | (4-Trifluoromethylphenyl)boronic acid | |||||||
| 4 | Naphthalene-2-boronic acid | |||||||
| 5 | Pyrene-1-boronic acid | |||||||
| 6 | Thiophene-3-boronic acid |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 3-bromophenanthrene with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific boronic acid partner.
Materials:
-
3-Bromophenanthrene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (if using a catalyst precursor like Pd(OAc)₂ or Pd₂(dba)₃) (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF, often with water as a co-solvent)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromophenanthrene, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-arylphenanthrene.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of 3-bromophenanthrene.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of 3-Phenanthrol Derivatives for Organic Light-Emitting Diodes (OLEDs)
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a robust and highly conjugated core structure for the development of advanced materials for organic electronics. Its derivatives are of significant interest for applications in Organic Light-Emitting Diodes (OLEDs) due to their potential for high thermal stability and excellent photophysical properties. The functionalization of the phenanthrene scaffold allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, charge carrier mobility, and emission characteristics.
This document provides detailed protocols for the synthesis of novel 3-phenanthrol derivatives, which are promising candidates for use as emissive or hole-transporting materials in OLED devices. The synthetic strategies focus on widely applicable and versatile cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods allow for the introduction of various aryl and amino moieties to the phenanthrene core, enabling the systematic investigation of structure-property relationships.
Key Synthetic Strategies
Two primary synthetic routes are presented for the functionalization of a this compound precursor. The hydroxyl group of this compound is first converted to a triflate, a good leaving group for cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is employed to form carbon-carbon bonds, attaching various aryl groups to the phenanthrene core. This is a powerful method for extending the π-conjugation of the molecule, which can be used to tune the emission color and improve charge transport properties.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, introducing arylamine groups. Arylamine moieties are commonly found in hole-transporting materials due to their ability to stabilize positive charges.
Proposed Synthetic Pathways
The general synthetic approach begins with the conversion of this compound to its triflate derivative, which then serves as the substrate for subsequent cross-coupling reactions.
Caption: General synthetic routes for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethylsulfonyloxy)phenanthrene (Phenanthrene-3-triflate)
This protocol describes the conversion of the hydroxyl group of this compound into a triflate group, which is an excellent leaving group for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution with stirring.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure phenanthrene-3-triflate.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted this compound Derivatives
This protocol details the synthesis of C-C coupled products from phenanthrene-3-triflate and an appropriate arylboronic acid.
Materials:
-
3-(Trifluoromethylsulfonyloxy)phenanthrene (from Protocol 1)
-
Arylboronic acid (e.g., 4-biphenylboronic acid, 9,9-dimethylfluoren-2-ylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethylsulfonyloxy)phenanthrene (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a 2:1 mixture of toluene and deionized water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure aryl-substituted this compound derivative.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted this compound Derivatives
This protocol describes the formation of a C-N bond between phenanthrene-3-triflate and an arylamine.
Materials:
-
3-(Trifluoromethylsulfonyloxy)phenanthrene (from Protocol 1)
-
Arylamine (e.g., carbazole, diphenylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add 3-(trifluoromethylsulfonyloxy)phenanthrene (1.0 eq), the arylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional toluene.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amino-substituted this compound derivative.
Data Presentation
The following tables summarize the hypothetical photophysical and electroluminescent properties of representative this compound derivatives synthesized via the described protocols.
Table 1: Photophysical Properties of this compound Derivatives
| Compound ID | Synthetic Route | Functional Group | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) |
| PN-BP | Suzuki | 4-Biphenyl | 350 | 450 | 0.85 |
| PN-FL | Suzuki | 9,9-Dimethylfluorene | 365 | 465 | 0.92 |
| PN-CZ | Buchwald-Hartwig | Carbazole | 340 | 480 | 0.78 |
| PN-DPA | Buchwald-Hartwig | Diphenylamine | 335 | 495 | 0.75 |
Table 2: Electroluminescent Performance of OLEDs with this compound Derivatives
| Compound ID | Role in OLED | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| PN-BP | Emissive Layer | 3.2 | > 10,000 | 5.5 | (0.15, 0.20) |
| PN-FL | Emissive Layer | 3.0 | > 12,000 | 6.2 | (0.16, 0.25) |
| PN-CZ | Hole-Transport Layer | 3.5 | > 8,000 | 4.8 | (0.18, 0.30) |
| PN-DPA | Hole-Transport Layer | 3.6 | > 7,500 | 4.5 | (0.19, 0.32) |
Experimental Workflow
The overall workflow from synthesis to device characterization is a multi-step process requiring careful execution at each stage.
Caption: Workflow from synthesis to OLED device characterization.
Disclaimer: The quantitative data presented in Tables 1 and 2 are representative values for illustrative purposes and are based on typical performance characteristics of similar classes of OLED materials. Actual experimental results may vary.
Application Notes and Protocols for the Synthesis of Chiral Ligands from 3-Phenanthrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed synthetic protocol for the preparation of novel chiral phosphine ligands derived from 3-phenanthrol. While a direct, one-pot synthesis from this compound is not established in the current literature, this document outlines a rational, multi-step synthetic pathway based on well-documented organic transformations. The resulting chiral phenanthrene-based phosphine ligands are expected to be valuable in asymmetric catalysis due to their rigid polycyclic aromatic backbone, which can impart significant steric influence and enhance enantioselectivity in metal-catalyzed reactions.
The proposed synthetic strategy involves the initial functionalization of the phenanthrene core at the C4 position via directed ortho-metalation, followed by the introduction of a phosphine moiety at the C3 position. Chirality is introduced through the use of a chiral auxiliary, allowing for the separation of diastereomers, followed by the final steps to yield the enantiomerically pure ligand.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis of a chiral phenanthrylphosphine ligand from this compound. These yields are estimates based on analogous transformations reported in the literature for similar substrates, as a direct synthesis has not been previously reported.
| Step | Reaction | Starting Material | Product | Reagents | Estimated Yield (%) |
| 1 | Protection | This compound | 3-(Pivaloyloxy)phenanthrene | Pivaloyl chloride, Pyridine | 95 |
| 2 | Directed ortho-Metalation/Bromination | 3-(Pivaloyloxy)phenanthrene | 4-Bromo-3-(pivaloyloxy)phenanthrene | s-BuLi, TMEDA, then Br₂ | 70 |
| 3 | Deprotection | 4-Bromo-3-(pivaloyloxy)phenanthrene | 4-Bromophenanthren-3-ol | LiOH, THF/H₂O | 98 |
| 4 | Triflation | 4-Bromophenanthren-3-ol | 4-Bromo-3-phenanthryl triflate | Tf₂O, Pyridine | 92 |
| 5 | Phosphinoylation | 4-Bromo-3-phenanthryl triflate | (4-Bromophenanthren-3-yl)diphenylphosphine oxide | HP(O)Ph₂, Pd(OAc)₂, dppf, Et₃N | 85 |
| 6 | Chiral Auxiliary Attachment (Buchwald-Hartwig) | (4-Bromophenanthren-3-yl)diphenylphosphine oxide | (S)-N-((4-(diphenylphosphinoyl)phenanthren-3-yl)methyl)-1-phenylethanamine | (S)-(-)-1-Phenylethylamine, Pd₂(dba)₃, BINAP, NaOt-Bu | 80 |
| 7 | Diastereomer Separation | Diastereomeric mixture | Diastereomer A and Diastereomer B | Column Chromatography | ~45% for each diastereomer |
| 8 | Phosphine Oxide Reduction | Diastereomer A | (S)-4-(((S)-1-Phenylethyl)amino)phenanthren-3-yl)diphenylphosphine | HSiCl₃, Et₃N | 90 |
| 9 | Auxiliary Cleavage | (S)-4-(((S)-1-Phenylethyl)amino)phenanthren-3-yl)diphenylphosphine | (S)-(4-Aminophenanthren-3-yl)diphenylphosphine | H₂, Pd/C | 95 |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of a chiral phenanthrylphosphine ligand. Safety Precaution: These reactions should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment. Many of the reagents are pyrophoric, corrosive, or toxic.
Step 1: Protection of this compound
-
To a solution of this compound (1.0 equiv.) in anhydrous pyridine at 0 °C under an argon atmosphere, add pivaloyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(pivaloyloxy)phenanthrene.
Step 2: Directed ortho-Metalation and Bromination
-
To a solution of 3-(pivaloyloxy)phenanthrene (1.0 equiv.) and TMEDA (1.5 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add s-butyllithium (1.5 equiv.) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Add a solution of bromine (1.5 equiv.) in anhydrous THF dropwise.
-
Stir for an additional 1 hour at -78 °C, then allow the mixture to warm to room temperature.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by column chromatography to yield 4-bromo-3-(pivaloyloxy)phenanthrene.
Step 5: Palladium-Catalyzed Phosphinoylation
-
In a flame-dried Schlenk flask, combine 4-bromo-3-phenanthryl triflate (1.0 equiv.), diphenylphosphine oxide (1.2 equiv.), palladium(II) acetate (0.05 equiv.), dppf (0.1 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine (3.0 equiv.).
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain (4-bromophenanthren-3-yl)diphenylphosphine oxide.
Step 8: Reduction of Phosphine Oxide
-
To a solution of the purified diastereomer of the phosphine oxide (1.0 equiv.) and triethylamine (5.0 equiv.) in anhydrous toluene at 0 °C under an argon atmosphere, add trichlorosilane (4.0 equiv.) dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography under an inert atmosphere to yield the chiral phosphine.
Visualizations
Proposed Synthetic Pathway for Chiral Phenanthrylphosphine Ligand
Caption: Proposed multi-step synthesis of a chiral phenanthrylphosphine ligand.
Experimental Workflow for Palladium-Catalyzed Phosphinoylation
Caption: Workflow for the phosphinoylation step.
Logical Relationship of Chiral Ligand Synthesis
Caption: Key stages in the proposed chiral ligand synthesis.
Application Notes and Protocols: Fluorescent Labeling of Biomolecules with 3-Phenanthrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of biomolecules using 3-Phenanthrol derivatives. These derivatives offer unique photophysical properties that make them valuable tools for a range of applications in biological research and drug development, including fluorescence microscopy, immunoassays, and nucleic acid detection.
Introduction
This compound and its derivatives are polycyclic aromatic hydrocarbons characterized by their intrinsic fluorescence. When functionalized with reactive groups, these molecules can be covalently attached to biomolecules such as proteins and nucleic acids, serving as robust fluorescent probes. The rigid, planar structure of the phenanthrene core contributes to favorable spectroscopic properties, including potentially high quantum yields and environmental sensitivity, making them useful for studying molecular interactions and cellular processes.
Data Presentation
The following tables summarize the key spectroscopic properties of representative this compound derivatives and their conjugates. Please note that these values are illustrative and can vary depending on the specific derivative, conjugation chemistry, and local environment of the biomolecule.
Table 1: Spectroscopic Properties of a Generic Amine-Reactive this compound-NHS Ester
| Property | Value |
| Excitation Maximum (λex) | ~345 nm |
| Emission Maximum (λem) | ~380 nm |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.4 (unconjugated) |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester |
| Target Functional Group | Primary Amines (-NH₂) |
Table 2: Spectroscopic Properties of a Generic this compound-Phosphoramidite for Nucleic Acid Labeling
| Property | Value |
| Excitation Maximum (λex) of Labeled Oligonucleotide | ~348 nm |
| Emission Maximum (λem) of Labeled Oligonucleotide | ~385 nm |
| Reactive Group | Phosphoramidite |
| Target Position | 5' or 3' terminus, or internal of an oligonucleotide |
Experimental Protocols
Protocol 1: Labeling of Proteins with Amine-Reactive this compound-NHS Ester
This protocol describes a general procedure for labeling proteins, such as antibodies or enzymes, with a this compound derivative activated with an N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, IgG antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the this compound-NHS Ester stock solution to the protein solution. A 10- to 20-fold molar excess of the dye is recommended for initial experiments.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fraction is typically the labeled protein.
-
-
Characterization:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the this compound dye (~345 nm).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_dye × ε_protein) / [(A_protein - (A_dye × CF)) × ε_dye] Where:
-
A_dye is the absorbance at the dye's maximum wavelength.
-
A_protein is the absorbance at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye.
-
ε_protein is the molar extinction coefficient of the protein.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Protocol 2: Labeling of Oligonucleotides with this compound Phosphoramidite
This protocol outlines the incorporation of a this compound derivative into a synthetic oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
This compound Phosphoramidite
-
Ammonium hydroxide or other cleavage and deprotection solution
Procedure:
-
Synthesizer Setup: Install the this compound Phosphoramidite on a designated port of the DNA synthesizer.
-
Oligonucleotide Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
For 5'-labeling, the this compound Phosphoramidite is added in the final coupling cycle.
-
For internal labeling, it is introduced at the desired position within the sequence.
-
The standard synthesis cycle (detritylation, coupling, capping, oxidation) is used for each nucleotide addition, including the this compound Phosphoramidite. A slightly longer coupling time may be beneficial for the modified phosphoramidite.
-
-
Cleavage and Deprotection:
-
After synthesis is complete, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with concentrated ammonium hydroxide according to the synthesizer manufacturer's protocol.
-
-
Purification:
-
Purify the labeled oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
-
Characterization:
-
Confirm the identity and purity of the labeled oligonucleotide by mass spectrometry.
-
Determine the concentration by measuring the absorbance at 260 nm.
-
Characterize the fluorescence properties by measuring the excitation and emission spectra.
-
Visualizations
Caption: Workflow for labeling proteins with this compound-NHS Ester.
Application Notes and Protocols: 3-Phenanthrol-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-phenanthrol-based and analogous phenanthrene-derived Schiff base fluorescent probes in the detection of various metal ions. The information is compiled for researchers in chemistry, biology, and pharmaceutical sciences who are engaged in the development and application of fluorescent sensors.
Introduction
Fluorescent chemosensors are invaluable tools for detecting and quantifying metal ions in various biological and environmental systems. Probes built upon the phenanthrene scaffold, a rigid and highly fluorescent aromatic system, are particularly effective. Schiff base derivatives of phenanthrols or phenanthraldehydes offer a versatile platform for creating selective and sensitive metal ion sensors. The binding of a metal ion to the Schiff base ligand typically modulates the photophysical properties of the phenanthrene fluorophore, leading to a detectable change in fluorescence intensity or wavelength. Common signaling mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms allow for the design of "turn-on" or "turn-off" fluorescent probes with high specificity for target metal ions such as Al³⁺, Zn²⁺, and Fe³⁺.
Featured Probes and Quantitative Data
This section details the performance of representative phenanthrene-analogous Schiff base fluorescent probes for the detection of specific metal ions. The data presented is collated from studies on probes with similar structural and functional motifs to those derived from this compound, such as derivatives of 2-hydroxy-1-naphthaldehyde and 9-anthracenecarboxaldehyde, which serve as excellent models.
| Probe Name/Analog | Target Ion | Detection Limit (LOD) | Stoichiometry (Probe:Ion) | Sensing Mechanism | Solvent System | Reference Analogy |
| PAH-1 (Phenanthraldehyde Hydrazone Analog) | Al³⁺ | 7.0 nM | 1:2 | CHEF, ESIPT, PET | Acetonitrile:HEPES | [1] |
| NFC (Naphthaldehyde Furan-2-carbohydrazide) | Zn²⁺ | 118 nM | 1:1 | PET | Acetonitrile:HEPES | [2][3][4] |
| SP (H2saldien-substituted phenanthroimidazole) | Fe³⁺ | 0.36 µM | - | PET | Aqueous solution | [5] |
| TDH-CB (Terephthalohydrazide Schiff Base) | Al³⁺ | - | - | - | - | [6] |
| NNM (Naphthaldehyde-Based Schiff Base) | Cu²⁺, Ni²⁺ | Nanomolar | 1:1 | Quenching | - | [7] |
Signaling Pathways and Mechanisms
The detection of metal ions by these fluorescent probes is governed by specific photophysical processes. Understanding these mechanisms is crucial for probe design and data interpretation.
Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the binding of a metal ion to the probe's receptor site forms a rigid complex. This rigidity minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to a significant enhancement of the fluorescence quantum yield. This is a common mechanism for "turn-on" fluorescent sensors.
Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.
Photoinduced Electron Transfer (PET)
In PET-based sensors, the probe consists of a fluorophore linked to a receptor with a nitrogen or oxygen-rich electron-donating group. In the absence of the metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon metal ion binding to the receptor, the lone pair of electrons are engaged, inhibiting PET and "turning on" the fluorescence.
Caption: Photoinduced Electron Transfer (PET) "Turn-On" Mechanism.
Experimental Protocols
The following are generalized protocols for the synthesis and application of phenanthrene-based Schiff base fluorescent probes for metal ion detection. These should be adapted based on the specific probe and target analyte.
General Synthesis of a Phenanthrene-Based Schiff Base Probe
This protocol describes a typical one-step condensation reaction to form the Schiff base.
Caption: General workflow for the synthesis of a Schiff base probe.
Materials:
-
Phenanthrene precursor (e.g., 9-phenanthraldehyde or a 3-hydroxy-phenanthrenecarboxaldehyde analog) (1 mmol)
-
Amine or hydrazine derivative (e.g., ethylenediamine, carbohydrazide) (1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve the phenanthrene precursor in 10 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the amine or hydrazine derivative in 10 mL of absolute ethanol.
-
Add the amine/hydrazine solution to the flask containing the phenanthrene precursor with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base probe under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol outlines the steps for evaluating the sensing properties of the synthesized probe.
Materials:
-
Synthesized fluorescent probe
-
Stock solutions of various metal perchlorates or chlorides (e.g., Al(ClO₄)₃, ZnCl₂, FeCl₃) in a suitable solvent (e.g., water, ethanol, acetonitrile)
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.
-
Preparation of Working Solutions:
-
Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer system (e.g., HEPES in an ethanol/water mixture).
-
Prepare working solutions of the metal ions to be tested from their stock solutions.
-
-
Fluorescence Titration:
-
Place the probe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe alone.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity Test:
-
To separate cuvettes containing the probe working solution, add an equimolar amount of different metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Al³⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
Record the fluorescence emission spectrum for each solution and compare the changes in fluorescence intensity.
-
-
Competition Test:
-
To a solution of the probe that has been saturated with the target metal ion, add other potentially interfering metal ions.
-
Record the fluorescence spectrum to observe if the interfering ions displace the target ion or otherwise alter the fluorescence signal.
-
-
Determination of Limit of Detection (LOD):
-
Record the fluorescence intensity of the probe in the absence of the metal ion (blank).
-
Measure the standard deviation of the blank measurements.
-
The LOD is typically calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
-
Data Analysis and Interpretation
The data obtained from the fluorescence experiments can be used to determine key parameters of the probe's performance.
-
Binding Stoichiometry: A Job's plot can be constructed by varying the mole fraction of the metal ion while keeping the total concentration of the probe and metal ion constant. The mole fraction at which the fluorescence change is maximal indicates the stoichiometry of the probe-metal complex.
-
Association Constant (Kₐ): The Benesi-Hildebrand equation can be used to calculate the association constant from the fluorescence titration data, providing a measure of the binding affinity between the probe and the metal ion.
This comprehensive guide provides the necessary framework for utilizing this compound-based and analogous fluorescent probes for metal ion detection. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for more detailed information on individual probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity HPLC Analysis of 3-Phenanthrol Following Pre-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-phenanthrol in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection. To enhance the detectability of this compound, which exhibits native fluorescence but can benefit from derivatization for lower detection limits, two pre-column derivatization protocols are presented. The primary method utilizes dansyl chloride to yield a highly fluorescent derivative, significantly improving sensitivity for fluorescence detection. An alternative method using benzoyl chloride is also described, which is suitable for UV detection. Detailed experimental protocols for both derivatization procedures and subsequent HPLC analysis are provided. Quantitative data, including linearity, limits of detection (LOD), and limits of quantification (LOQ), are summarized from studies on analogous phenolic compounds, offering a strong baseline for method validation.
Introduction
This compound is a hydroxylated polycyclic aromatic hydrocarbon (PAH), a class of compounds of significant interest in environmental monitoring, toxicology, and drug metabolism studies. Phenanthrene, its parent compound, is a known environmental pollutant, and its metabolites, including this compound, are important biomarkers of exposure. Accurate and sensitive quantification of this compound is crucial for assessing environmental contamination and for understanding the metabolic pathways of PAHs in biological systems.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of PAHs and their metabolites. While this compound possesses some native fluorescence, its detection at trace levels can be challenging. Chemical derivatization can significantly enhance the molar absorptivity or fluorescence quantum yield of the analyte, leading to improved sensitivity and selectivity. This application note describes the use of two derivatizing agents:
-
Dansyl Chloride (DNS-Cl): Reacts with the phenolic hydroxyl group of this compound to form a highly fluorescent dansyl derivative, ideal for sensitive fluorescence detection.
-
Benzoyl Chloride (Bz-Cl): Reacts with this compound to produce a benzoylated derivative with strong UV absorbance, suitable for HPLC-UV analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Dansyl chloride (≥99% purity)
-
Benzoyl chloride (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
-
Sodium carbonate
-
Potassium carbonate
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetone
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol 1: Derivatization with Dansyl Chloride
This protocol is adapted from established methods for the dansylation of phenolic compounds.[1]
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. For aqueous samples, perform a solid-phase extraction (SPE) to isolate and concentrate this compound. Elute the analyte from the SPE cartridge with acetonitrile.
-
Reaction Mixture: In a microcentrifuge tube, mix:
-
100 µL of this compound standard or sample extract in acetonitrile.
-
100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
200 µL of dansyl chloride solution (1 mg/mL in acetone).
-
-
Reaction: Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes in a water bath or heating block.
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 1 M sodium hydroxide to hydrolyze excess dansyl chloride. Vortex and let it stand for 10 minutes.
-
Neutralization and Extraction: Neutralize the solution with 50 µL of 1 M hydrochloric acid. The derivatized this compound can be directly injected into the HPLC system or can be further concentrated by liquid-liquid extraction if necessary.
Protocol 2: Derivatization with Benzoyl Chloride
This protocol is based on general procedures for the benzoylation of phenols.[2]
-
Standard/Sample Preparation: As described in Protocol 1.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of this compound standard or sample extract in acetonitrile.
-
100 µL of 100 mM sodium carbonate buffer (pH 10.5).
-
50 µL of benzoyl chloride (10% v/v in acetonitrile).
-
-
Reaction: Vortex the mixture vigorously for 2 minutes at room temperature. The reaction is typically rapid.
-
Sample Preparation for HPLC: Centrifuge the mixture to separate any precipitate. The supernatant can be directly injected into the HPLC system.
HPLC Analysis
The following HPLC conditions are a starting point and should be optimized for the specific instrument and application.
| Parameter | Dansyl-3-phenanthrol (Fluorescence Detection) | Benzoyl-3-phenanthrol (UV Detection) |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B and equilibrate for 5 min | 40% B to 90% B over 20 min, hold at 90% B for 5 min, return to 40% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | Fluorescence Detector | Diode Array Detector (DAD) or UV Detector |
| Excitation λ | ~335 nm | N/A |
| Emission λ | ~520 nm | 254 nm |
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of derivatized phenolic compounds and PAHs. These values can be used as a benchmark for the analysis of this compound.
Table 1: Method Validation Parameters for HPLC Analysis of Derivatized Phenolic Compounds (Reference Data)
| Parameter | Dansyl Chloride Derivatization | Benzoyl Chloride Derivatization |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| LOD | 0.02 - 0.1 ng/mL | 0.1 - 0.5 µg/kg |
| LOQ | 0.07 - 0.3 ng/mL | 0.3 - 1.5 µg/kg |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 10% |
| Recovery | 85 - 110% | 88 - 109% |
Note: The data presented in this table are compiled from various studies on phenolic compounds and PAHs and may not be directly representative of this compound. Method validation is required for the specific analyte and matrix.
Mandatory Visualizations
Caption: Workflow for the derivatization and analysis of this compound.
Caption: HPLC analysis workflow for derivatized this compound.
Conclusion
The pre-column derivatization of this compound with dansyl chloride or benzoyl chloride provides a significant enhancement in analytical sensitivity for HPLC analysis. The detailed protocols and HPLC conditions presented in this application note offer a reliable starting point for the development and validation of quantitative methods for this compound in various matrices. The choice of derivatizing agent will depend on the available detection system and the required sensitivity. For trace-level analysis, dansyl chloride derivatization coupled with fluorescence detection is the recommended approach. This methodology is valuable for researchers in environmental science, toxicology, and pharmacology who require sensitive and accurate measurement of this compound.
References
Application Notes and Protocols: 3-Phenanthrol in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview of the use of phenanthrene-based ligands in transition metal catalysis, with a specific focus on the potential applications of 3-phenanthrol (phenanthren-3-ol). It is important to note that while the broader class of phenanthroline-based ligands is extensively used in catalysis, direct and widespread applications of this compound as a primary ligand are not prominently reported in the current scientific literature. Therefore, this document will first address the characteristics of this compound and its potential for ligand development. Subsequently, it will provide detailed application notes and protocols for the closely related and extensively studied 1,10-phenanthroline ligands, particularly those functionalized at the 3-position, to serve as a comprehensive guide for researchers in this field.
This compound: A Potential Ligand Precursor
This compound, also known as 3-hydroxyphenanthrene, is a polycyclic aromatic hydrocarbon with a hydroxyl functional group. Its potential as a ligand in transition metal catalysis stems from the ability of the hydroxyl group to be deprotonated to form a phenoxide, which can coordinate to a metal center. Furthermore, the phenanthrene backbone can be further functionalized to create more complex and tailored ligand structures.
Chemical Structure of this compound:
While dedicated catalytic applications of this compound are scarce, its structure suggests potential for the synthesis of monodentate or bidentate ligands through modification. For instance, the introduction of coordinating groups at positions adjacent to the hydroxyl group could lead to novel chelating ligands.
1,10-Phenanthroline: A Versatile Ligand Scaffold
In contrast to this compound, 1,10-phenanthroline is a well-established and highly versatile N,N'-bidentate chelating ligand in transition metal catalysis. Its rigid, planar structure and strong coordination to a wide range of transition metals make it a privileged scaffold in the design of catalysts for various organic transformations.[1] The electronic and steric properties of 1,10-phenanthroline can be fine-tuned by introducing substituents at different positions on its aromatic backbone.[2][3] Functionalization at the 3 and 8 positions, for example, can significantly influence the catalytic activity and selectivity of the corresponding metal complexes.
Applications of Functionalized 1,10-Phenanthroline Ligands in Catalysis
Transition metal complexes of functionalized 1,10-phenanthroline ligands have been successfully employed in a variety of catalytic reactions, including:
-
Cross-Coupling Reactions: Palladium and nickel complexes of phenanthroline ligands are effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
-
C-H Activation/Functionalization: Ruthenium, rhodium, and palladium complexes bearing phenanthroline ligands have been utilized in directing group-assisted C-H activation and subsequent functionalization.[3]
-
Oxidation Reactions: Copper and iron complexes of phenanthroline derivatives have shown catalytic activity in the oxidation of alcohols and other organic substrates.
-
Polymerization Reactions: Nickel and palladium complexes with substituted phenanthroline ligands are used as catalysts for olefin polymerization.
The following sections provide quantitative data and detailed protocols for the synthesis and application of a 3-substituted 1,10-phenanthroline ligand as a representative example.
Data Presentation: Catalytic Performance of 1,10-Phenanthroline-Based Catalysts
The following table summarizes the performance of various transition metal catalysts bearing functionalized 1,10-phenanthroline ligands in different catalytic reactions.
| Reaction Type | Catalyst | Ligand | Substrate | Product | Yield (%) | Selectivity | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 3-Amino-1,10-phenanthroline | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | 95 | >99% | Fictional Example |
| Heck Coupling | NiCl₂(dme) | 3,8-Dibromo-1,10-phenanthroline | Iodobenzene | Styrene | 88 | >98% (E-isomer) | Fictional Example |
| C-H Arylation | [Ru(p-cymene)Cl₂]₂ | 3-Carboxy-1,10-phenanthroline | Acetanilide | 2-Arylacetanilide | 75 | ortho-selective | Fictional Example |
| Alcohol Oxidation | CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Benzyl alcohol | Benzaldehyde | 92 | >99% | Fictional Example |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,10-phenanthroline
This protocol describes the synthesis of a 3-substituted 1,10-phenanthroline ligand via a nucleophilic aromatic substitution reaction.
Materials:
-
3-Bromo-1,10-phenanthroline
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous toluene
-
Dry ice/acetone bath
-
Schlenk flask and standard glassware
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Condense approximately 50 mL of anhydrous liquid ammonia into the flask at -78 °C.
-
Carefully add 1.2 equivalents of sodium amide to the liquid ammonia with stirring.
-
In a separate flask, dissolve 1.0 equivalent of 3-bromo-1,10-phenanthroline in a minimal amount of anhydrous toluene.
-
Slowly add the solution of 3-bromo-1,10-phenanthroline to the sodium amide solution in liquid ammonia at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
After the ammonia has completely evaporated, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-amino-1,10-phenanthroline as a solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using 3-Amino-1,10-phenanthroline
This protocol details the use of the synthesized ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Amino-1,10-phenanthroline
-
4-Bromoanisole
-
4-Methylphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Schlenk tube and standard glassware
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2 mol%), 3-amino-1,10-phenanthroline (4 mol%), 4-bromoanisole (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add 5 mL of a degassed toluene/water (4:1) mixture to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired product, 4-methoxy-4'-methylbiphenyl.
Visualizations
Diagram 1: General Structure of a Transition Metal Complex with a Phenanthroline Ligand
Caption: General coordination of a 1,10-phenanthroline ligand to a central metal ion (M).
Diagram 2: Workflow for the Synthesis of a Functionalized 1,10-Phenanthroline Ligand
Caption: A typical experimental workflow for synthesizing a functionalized 1,10-phenanthroline ligand.
Diagram 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application of 3-Phenanthrol in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenanthrol, also known as 3-hydroxyphenanthrene, is a polycyclic aromatic hydrocarbon derivative. While direct applications of this compound in materials science are not extensively documented in current literature, its core structure, the phenanthrene moiety, is a vital building block for a range of advanced materials. The hydroxyl group at the 3-position offers a reactive site for further functionalization, making this compound a potentially valuable precursor for the synthesis of bespoke materials for organic electronics and sensing.
This document provides an overview of the applications of the broader phenanthrene family in materials science, with a focus on areas where this compound could serve as a synthetic starting point. We present detailed application notes, experimental protocols for representative phenanthrene derivatives, and quantitative data to guide researchers in exploring the potential of this class of compounds.
I. Application in Organic Light-Emitting Diodes (OLEDs)
Phenanthrene derivatives are valued in OLEDs for their inherent blue fluorescence, high thermal stability, and good charge transport properties.[1] They can be employed as emitters, hosts, or charge-transporting materials. The rigid and planar structure of the phenanthrene core contributes to high photoluminescence quantum yields (PLQYs).[1]
Application Note: Phenanthrene Derivatives as Deep-Blue Emitters
Deep-blue emitters are crucial for full-color displays and solid-state lighting. However, achieving high efficiency, color purity, and stability in deep-blue OLEDs remains a challenge. Phenanthrene-based fluorophores are promising candidates due to their wide energy bandgap.[1] By attaching various electron-donating or electron-withdrawing groups to the phenanthrene core, the emission color, carrier transport properties, and device performance can be finely tuned. For instance, attaching carbazole or triphenylamine moieties can lead to materials with balanced carrier transport abilities, resulting in high-performance deep-blue OLEDs.[1]
Quantitative Data: Performance of Phenanthrene-Based OLEDs
The following table summarizes the performance of several deep-blue OLEDs employing different phenanthrene-based emitters.
| Emitter | Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | CIE Coordinates (x, y) |
| Cz1 | Non-doped | 4.36 | 1.03 | 1.44 | (0.161, 0.035)[1] |
| Cz2 | Non-doped | - | - | - | (0.161, 0.031)[1] |
| TPA1 | Non-doped | - | - | - | (0.156, 0.037)[1] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage. Data sourced from a study on phenanthrene-based deep-blue fluorophores.[1]
Experimental Protocol: Fabrication of a Phenanthrene-Based OLED
This protocol describes a general procedure for the fabrication of a multilayer OLED using thermal evaporation.
1. Substrate Preparation:
- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried in an oven at 120 °C for 30 minutes.
- Immediately before deposition, the ITO surface is treated with UV-ozone for 15 minutes to improve the work function and enhance hole injection.[2]
2. Organic Layer and Electrode Deposition:
- The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
- The organic layers and metal cathode are deposited sequentially onto the ITO anode. A typical device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode.
- For a device using a phenanthrene-based emitter like TPA1 , the emissive layer would consist of the TPA1 material.[1]
- The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.
3. Encapsulation:
- After deposition, the devices are encapsulated under an inert atmosphere (e.g., nitrogen or argon) using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Visualization: OLED Fabrication Workflow
Caption: Workflow for the fabrication of a phenanthrene-based OLED.
II. Application in Fluorescent Sensors
The inherent fluorescence of the phenanthrene scaffold makes it an excellent platform for the development of fluorescent chemosensors. By functionalizing the phenanthrene core with specific recognition moieties, sensors that exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target analyte can be designed.
Application Note: Phenanthrene-Based "Turn-On" Fluorescent Sensor for Metal Ions
A notable example is a phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe, PIA(OH)-Py, designed for the detection of Cu²⁺ ions.[3] This sensor cleverly combines multiple photophysical mechanisms, including excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). In the absence of Cu²⁺, the probe exhibits moderate fluorescence. Upon the addition of Cu²⁺, chelation to the probe leads to a significant enhancement of fluorescence, providing a "turn-on" signal.[3] This chelation-enhanced fluorescence (CHEF) effect, coupled with the AIE phenomenon, results in a highly sensitive and selective sensor for Cu²⁺.[3]
Quantitative Data: Performance of a Phenanthrene-Based Fluorescent Sensor
| Sensor | Analyte | Detection Limit | Stokes Shift (nm) | Emission Color |
| PIA(OH)-Py | Cu²⁺ | Not specified | 182 | Green[3] |
Experimental Protocol: Synthesis of a Phenanthrene-Based Fluorescent Sensor
The following is a generalized protocol for the synthesis of a phenanthrene-imidazole derivative, which is a common core for many fluorescent sensors.
1. Synthesis of the Phenanthroimidazole Core:
- A mixture of 9,10-phenanthrenequinone, an appropriate aldehyde (e.g., 4-(pyridin-4-yl)benzaldehyde), and ammonium acetate in glacial acetic acid is refluxed for several hours.
- After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
- The crude product is washed with water and ethanol and then purified by column chromatography or recrystallization to yield the desired phenanthroimidazole derivative.[4]
2. Functionalization (if necessary):
- Further functional groups can be introduced to the phenanthroimidazole core through standard organic reactions to enhance solubility or introduce specific binding sites.
Visualization: Sensing Mechanism of a "Turn-On" Fluorescent Probe
Caption: "Turn-on" fluorescence sensing mechanism.
Conclusion
While this compound has not yet been established as a key material in its own right, its phenanthrene core is a versatile and valuable platform in materials science. The applications in OLEDs and fluorescent sensors highlighted in this document demonstrate the potential of phenanthrene derivatives. The hydroxyl group of this compound provides a convenient handle for synthetic chemists to create novel functional materials. Further research into the derivatization of this compound could unlock new materials with tailored properties for a variety of applications, from next-generation displays to sensitive environmental and biomedical sensors.
References
- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes’ shift, and its application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Phenanthrol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-phenanthrol, a valuable building block for researchers in drug development and materials science. Low yields are a frequent challenge in the synthesis of phenanthrene derivatives, and this guide aims to provide practical solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the Pschorr cyclization reaction. A common approach is the synthesis of 3-methoxyphenanthrene from a suitable precursor like 2'-amino-4-methoxy-trans-stilbene, followed by demethylation to yield this compound. An alternative route is the direct diazotization of 3-aminophenanthrene.
Q2: I am getting a very low yield in my Pschorr cyclization. What are the likely causes?
A2: Low yields in the Pschorr cyclization are a known issue and can be attributed to several factors.[1][2] The reaction proceeds via a reactive aryl diazonium salt intermediate, which is prone to side reactions.[1] Key factors influencing the yield include the stability of the diazonium salt, the efficiency of the radical cyclization, and the presence of competing side reactions. Incomplete diazotization, decomposition of the diazonium salt, and the formation of biaryl-type byproducts can all contribute to a lower than expected yield. The choice and form of the copper catalyst can also significantly impact the outcome.[2][3]
Q3: How can I improve the yield of my Pschorr cyclization for this compound synthesis?
A3: Optimizing the reaction conditions is crucial for improving the yield. This includes careful control of the diazotization temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. The choice of catalyst is also critical; using freshly prepared, finely divided copper powder or soluble catalysts like ferrocene has been shown to improve yields and shorten reaction times compared to traditional copper catalysts.[2][3] Additionally, ensuring the purity of the starting materials, particularly the precursor amine, is essential to minimize side reactions.
Q4: What are the typical purification methods for this compound, and how can I minimize product loss during this step?
A4: Purification of this compound typically involves column chromatography on silica gel, followed by recrystallization. Product loss during purification can be significant.[4] To minimize this, careful selection of the chromatographic eluent system is necessary to achieve good separation from byproducts. During recrystallization, using a minimal amount of a suitable solvent and allowing for slow cooling can maximize the recovery of pure crystals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of this compound | 1. Incomplete diazotization of the precursor amine.2. Decomposition of the diazonium salt before cyclization.3. Inactive catalyst. | 1. Ensure the use of fresh sodium nitrite and maintain a low temperature (0-5 °C) during diazotization.2. Use the diazonium salt immediately after its formation. Avoid letting it warm up.3. Use freshly prepared, activated copper powder or a soluble catalyst like ferrocene.[2][3] |
| Formation of a complex mixture of byproducts | 1. Side reactions of the diazonium salt (e.g., azo coupling, Sandmeyer-type reactions if halides are present).2. Radical side reactions leading to polymeric materials. | 1. Strictly control the reaction temperature and stoichiometry of reagents.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical polymerization. |
| Low yield after purification | 1. Co-elution of this compound with impurities during chromatography.2. Significant loss of product during recrystallization. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. Use a minimal amount of hot solvent for recrystallization and cool the solution slowly to maximize crystal formation. |
| Incomplete demethylation of 3-methoxyphenanthrene | 1. Insufficient reaction time or temperature.2. Inactive demethylating agent (e.g., HBr, BBr₃). | 1. Increase the reaction time or temperature according to literature procedures.2. Use a fresh bottle of the demethylating agent. |
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for key reaction steps.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Pschorr Cyclization | 2'-Amino-4-methoxy-trans-stilbene | 3-Methoxyphenanthrene | Moderate to low (often not specified directly, but implied by overall low yields of final products) | General knowledge from Pschorr reaction literature[1][2] |
| Diazotization | 3-Aminophenanthrene | This compound | 39% | [5] |
| Pschorr Cyclization (Optimized) | Various aminostilbene derivatives | Corresponding phenanthrenes | 88-94% (with ferrocene catalyst) | [2] |
Experimental Protocols
Synthesis of this compound via Pschorr Cyclization of 2'-Amino-4-methoxy-trans-stilbene
This two-step protocol involves the formation of 3-methoxyphenanthrene followed by demethylation.
Step 1: Synthesis of 3-Methoxyphenanthrene
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Diazotization: Dissolve 2'-amino-4-methoxy-trans-stilbene in a suitable acidic medium (e.g., a mixture of sulfuric acid and acetic acid) and cool the solution to 0-5 °C in an ice bath.
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Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Cyclization: Add freshly prepared copper powder to the diazonium salt solution in portions. The reaction is often accompanied by vigorous nitrogen evolution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
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Work-up: Pour the reaction mixture into a large volume of water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain 3-methoxyphenanthrene.
Step 2: Demethylation to this compound
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Dissolve the purified 3-methoxyphenanthrene in a suitable solvent (e.g., dichloromethane or acetic acid).
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Add a demethylating agent such as hydrobromic acid (HBr) or boron tribromide (BBr₃).
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Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
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Work-up: Cool the reaction mixture and carefully quench any excess reagent. Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude this compound by column chromatography and/or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in Pschorr cyclization.
References
- 1. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 2. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 3. Soluble catalysts for improved Pschorr cyclizations (Journal Article) | OSTI.GOV [osti.gov]
- 4. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Suzuki Coupling with Phenanthrol Derivatives
Welcome to the technical support center for Suzuki coupling reactions involving phenanthrol derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when performing Suzuki coupling with phenanthrol derivatives, either as a substrate or as part of a ligand system.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with a phenanthrol derivative is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer:
A low or non-existent yield in a Suzuki coupling with phenanthrol derivatives can stem from several factors. Systematically evaluating each component of your reaction is key to identifying the root cause.
Initial Checks:
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Reagent Quality:
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Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are electron-rich or heteroaryl compounds, leading to a side reaction known as protodeboronation.[1] Consider using a freshly opened bottle or purifying the existing stock. The stability of alkyl boronic acids can also be a concern.[1]
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Organic Halide: Ensure the purity of your phenanthrol halide. Impurities can interfere with the catalyst.
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Solvent and Base: Use anhydrous and properly degassed solvents to prevent catalyst deactivation and unwanted side reactions like homocoupling.[2] Ensure the base is of high purity and finely powdered for better solubility and reactivity.
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Catalyst Activity:
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Palladium Source: The palladium catalyst, especially Pd(0) species, is sensitive to oxygen. Ensure your catalyst has not been deactivated by prolonged exposure to air. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
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Ligand Integrity: Phenanthroline-based ligands, while generally stable, can degrade at very high temperatures.[3] Verify the stability of your specific ligand under the reaction conditions.
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Reaction Setup:
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Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[2] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
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Advanced Troubleshooting:
If the initial checks do not resolve the issue, consider the following optimizations:
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Ligand Choice: 1,10-phenanthroline is a strong σ-donor, which can sometimes lead to a loss of selectivity.[3] If you are using a phenanthroline-based ligand and observing issues, consider screening other types of ligands, such as bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which can be effective for challenging substrates.[4]
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Base Selection: The base is critical for activating the boronic acid.[5] For substrates with sensitive functional groups, a milder base like K₂CO₃ or K₃PO₄ is often preferred.[6] The solubility of the base can also be a factor; ensure vigorous stirring.
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Solvent System: Phenanthrol derivatives can have poor solubility in common Suzuki coupling solvents. You may need to screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, ethanol/water) to ensure all reagents are sufficiently dissolved.[6][7]
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts like homocoupled products or dehalogenated starting material. How can I minimize these?
Answer:
The formation of byproducts is a common issue in Suzuki couplings. Understanding the cause of each byproduct is the first step toward mitigating them.
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Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.[2]
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Solution: Rigorous degassing of the reaction mixture and the use of a high-purity Pd(0) catalyst or a reliable precatalyst can significantly reduce homocoupling.
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Dehalogenation: This is the replacement of the halide on your phenanthrol substrate with a hydrogen atom.[2]
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Solution: This side reaction can be influenced by the solvent and the base. Using aprotic solvents and ensuring your base is not overly strong can help. Additionally, ensuring a sufficiently active catalyst system can favor the desired cross-coupling over dehalogenation.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
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Solution: This is more common with electron-rich boronic acids and in the presence of water and a strong base. Using a milder base or protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can help.
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Frequently Asked Questions (FAQs)
Q1: What are the advantages of using phenanthroline-based ligands in Suzuki coupling reactions?
A1: Phenanthroline ligands are bidentate nitrogen-based ligands that form stable complexes with palladium. They are particularly effective in aqueous Suzuki-Miyaura reactions and can be synthetically modified to fine-tune their electronic and steric properties.[3] Polymer-supported phenanthroline ligands have also been shown to enhance catalyst stability and allow for recycling.[6][7]
Q2: How do I choose the right palladium catalyst and ligand for my phenanthrol derivative?
A2: The choice of catalyst and ligand depends on the specific phenanthrol derivative (e.g., its electronic properties and steric hindrance).
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For simple, unhindered phenanthrol derivatives, standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand may be sufficient.
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For more challenging or sterically hindered phenanthrol substrates, more advanced catalyst systems with bulky, electron-rich ligands like Buchwald-type phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often more effective.[4]
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If using a phenanthroline-based ligand, ensure the palladium-to-ligand ratio is optimized to prevent catalyst deactivation.[3]
Q3: What are the optimal reaction conditions (temperature, solvent, base) for Suzuki coupling with phenanthrols?
A3: There is no single set of "optimal" conditions, as they are highly substrate-dependent. However, a good starting point for optimization is:
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Temperature: Typically between 60-110 °C.[8][9] Some reactions with highly active catalysts can proceed at room temperature.[6]
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Solvent: A mixture of an organic solvent and water is common. Popular choices include dioxane/water, THF/water, and ethanol/water.[6][7][8] The choice often depends on the solubility of the phenanthrol derivative.
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Base: Inorganic bases are most common. K₂CO₃ and K₃PO₄ are widely used and are a good starting point.[6][7] The choice may need to be adjusted based on the presence of base-sensitive functional groups.
Q4: My phenanthrol derivative has poor solubility. How can I address this?
A4: Poor solubility is a common challenge. Here are some strategies:
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Solvent Screening: Test a variety of solvents and solvent mixtures. Sometimes a co-solvent like ethanol or DMF can improve solubility.
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Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential degradation of reagents or catalysts.
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Phase-Transfer Catalyst: In biphasic systems (organic/aqueous), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help facilitate the reaction between reactants in different phases.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Substrate | Boronic Acid | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | Palladacycle IA (0.5) | 9,10-dibromoanthracene | Benzofuran-2-boronic acid | THF/H₂O | K₂CO₃ | 60 | 12 | >95 (mono-arylated) | [8] |
| Pd(II) | 1,10-phenanthroline | Aryl Halide | Arylboronic Acid | - | - | - | - | Similar results, loss of selectivity | [8] |
| Merrifield resin-supported Pd(II)-phenanthroline (0.22 mmol/g) | - | Various Aryl Halides | Various Arylboronic Acids | Ethanol | K₂CO₃ | RT | - | >83 (after 10 cycles) | [6] |
| Pd/PBP8 | - | Bromobenzene | Phenylboronic acid | H₂O/Ethanol | K₃PO₄·3H₂O | 30 | 2 | High (TOF = 3077 h⁻¹) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromophenanthrol Derivative
This is a general starting protocol that should be optimized for your specific substrates.
Materials:
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Bromophenanthrol derivative (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Solvent (e.g., Dioxane/Water 4:1, degassed)
Procedure:
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To a flame-dried Schlenk flask, add the bromophenanthrol derivative, arylboronic acid, and base.
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the palladium catalyst to the flask under a positive flow of argon.
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Add the degassed solvent via cannula or syringe.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Decision tree for identifying and mitigating common byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex [organic-chemistry.org]
- 7. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rose-hulman.edu [rose-hulman.edu]
Optimizing reaction temperature for 3-Phenanthrol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Phenanthrol. The primary synthesis route detailed involves the sulfonation of phenanthrene followed by alkali fusion of the resulting phenanthrene-3-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material for the synthesis of this compound is phenanthrene.
Q2: What are the key steps in the synthesis of this compound from phenanthrene?
A2: The synthesis typically involves two main steps:
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Sulfonation: Reaction of phenanthrene with concentrated sulfuric acid to produce a mixture of phenanthrenesulfonic acids.
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Alkali Fusion: Fusion of the isolated phenanthrene-3-sulfonic acid with a strong base, such as sodium hydroxide, followed by acidic workup to yield this compound.
Q3: What is the optimal temperature for the sulfonation of phenanthrene?
A3: The sulfonation of phenanthrene is typically carried out at a temperature of 120-125°C.[1] Maintaining this temperature is crucial for the selective formation of the desired isomers.
Q4: How can I improve the yield of phenanthrene-3-sulfonic acid?
A4: To improve the yield, it is important to control the reaction temperature and duration. The reaction mixture should be stirred and maintained at 120-125°C for approximately three and a half hours.[1] Proper workup and separation of the isomeric sulfonic acids are also critical.
Q5: What are the common byproducts in this synthesis?
A5: The sulfonation of phenanthrene produces a mixture of isomers, primarily 2- and 3-phenanthrenesulfonic acids, along with some disulfonated products. During the alkali fusion step, oxidative degradation of the product can occur if the temperature is too high.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of phenanthrenesulfonic acids | - Reaction temperature too low or too high.- Incomplete reaction.- Inefficient separation of isomers. | - Maintain the reaction temperature strictly between 120-125°C.[1]- Ensure the reaction is stirred for the recommended duration (3.5 hours).[1]- Follow the fractional crystallization procedure carefully to separate the 2- and 3-isomers. |
| Dark-colored or tarry reaction mixture during sulfonation | - Reaction temperature exceeded 125°C, leading to side reactions and charring. | - Carefully monitor and control the addition rate of sulfuric acid to manage the exothermic reaction.[1]- Ensure the oil bath temperature is kept 5-10°C below the desired internal reaction temperature.[1] |
| Difficulty in isolating the phenanthrene-3-sulfonic acid salt | - Incomplete precipitation.- Use of incorrect salt for precipitation. | - After sulfonation, ensure the reaction mixture is thoroughly cooled in an ice bath to maximize the precipitation of the sodium salts.[1]- Utilize the differential solubility of the potassium salts for a more effective separation of the 3-isomer.[1] |
| Low yield of this compound during alkali fusion | - Fusion temperature is too high, causing decomposition.- Incomplete reaction. | - Carefully control the temperature during the alkali fusion step. The optimal temperature is typically in the range of 300-320°C.- Ensure the mixture is thoroughly mixed and heated for a sufficient time to ensure complete conversion. |
| Product is impure after workup | - Inadequate washing of the final product.- Presence of unreacted starting materials or byproducts. | - Wash the crude this compound thoroughly with water to remove any inorganic salts.- Recrystallize the final product from a suitable solvent, such as aqueous ethanol or toluene, to achieve high purity. |
Experimental Protocols
Key Experiment: Sulfonation of Phenanthrene
This protocol is adapted from a procedure by Organic Syntheses.[1]
Materials:
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Phenanthrene (pure)
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Concentrated sulfuric acid
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Sodium hydroxide
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Sodium chloride
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Hydrochloric acid
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Potassium chloride
Procedure:
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In a 2-liter round-bottomed, three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, melt 500 g (2.8 moles) of pure phenanthrene by heating the flask in an oil bath to 110°C.
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Once the phenanthrene is molten, begin stirring and add 327 cc (600 g, 5.8 moles) of concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 120°C.
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After the addition is complete, stir the reaction mixture and maintain the temperature at 120-125°C for 3.5 hours. The oil bath should be kept at a temperature 5-10°C lower than the reaction mixture due to the exothermic nature of the reaction.
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While still hot, pour the viscous solution into 4 liters of water.
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Add a solution of 400 g of sodium hydroxide in 600-800 cc of water.
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Cool the mixture thoroughly in an ice bath to precipitate the sodium salts of phenanthrenesulfonic acids.
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Collect the precipitate by filtration, press it well, and wash it with 1 liter of a half-saturated sodium chloride solution.
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The resulting mixture of sodium 2- and 3-phenanthrenesulfonates can be further separated by fractional crystallization, taking advantage of the lower solubility of the potassium salt of the 3-isomer.
Data Summary
| Parameter | Value | Reference |
| Reactants | Phenanthrene, Concentrated Sulfuric Acid | [1] |
| Reaction Temperature | 120-125°C | [1] |
| Reaction Time | 3.5 hours | [1] |
| Primary Products | 2- and 3-phenanthrenesulfonic acids | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Enhancing the Solubility of 3-Phenanthrol Derivatives for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Phenanthrol derivatives during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: this compound derivatives, like their parent compound phenanthrene, are polycyclic aromatic hydrocarbons (PAHs). Their structure consists of three fused benzene rings, creating a large, nonpolar surface area that is hydrophobic (water-repelling). This inherent hydrophobicity leads to low solubility in aqueous buffers commonly used in biological assays.
Q2: I dissolve my this compound derivative in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
A2: This is a common phenomenon known as "solvent-shifting" or "crashing out." Your compound is highly soluble in the organic solvent DMSO. However, when you introduce this solution into an aqueous buffer, the overall polarity of the solvent mixture dramatically increases. The aqueous environment cannot maintain the solubility of the hydrophobic this compound derivative, causing it to precipitate out of the solution.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is always recommended to perform a DMSO tolerance test for your specific cell line and experimental conditions.[1]
Q4: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?
A4: Yes, for this compound derivatives, pH can significantly impact solubility. The hydroxyl group (-OH) on the phenanthrene ring is weakly acidic, with a predicted pKa of approximately 9.57 for this compound.[2] At a pH above the pKa, the hydroxyl group will be deprotonated to form a phenolate anion. This charged species is more polar and, therefore, more soluble in aqueous solutions.[3][4] However, it is crucial to consider the pH stability of your compound and the pH requirements of your assay. Many phenolic compounds can be unstable at high pH.[5]
Q5: Are there alternatives to using co-solvents like DMSO?
A5: Yes, several other techniques can be employed to improve the solubility of hydrophobic compounds. These include the use of cyclodextrins to form inclusion complexes, the addition of surfactants to create micelles, or chemical modification of the derivative to create a more soluble salt form.[6][7][8]
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Solvent Shock | 1. Reverse Dilution: Add the DMSO stock solution dropwise to the full volume of vigorously vortexing aqueous buffer. This helps to rapidly disperse the DMSO and compound, preventing localized high concentrations that lead to precipitation.[1] 2. Serial Dilution: Perform an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution in the aqueous buffer. |
| Final DMSO Concentration is too low | The final concentration of DMSO may be insufficient to keep the compound in solution. While aiming for low DMSO levels to minimize toxicity, a slight increase (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiment. |
| Concentration Exceeds Solubility Limit | The final concentration of your this compound derivative in the aqueous buffer may be above its solubility limit, even with a co-solvent. You may need to lower the final assay concentration of your compound. |
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Steps |
| Metastable Solution | The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound begins to precipitate to reach its equilibrium solubility. Prepare your working solutions fresh and use them as quickly as possible after preparation.[1] |
| Temperature Effects | The experiment may be conducted at a lower temperature than the solution preparation, reducing the compound's solubility. Ensure that the temperature is consistent throughout the preparation and execution of the assay. |
| Compound Instability | The compound may be degrading in the aqueous buffer, and the degradation products are less soluble. Assess the stability of your compound in the assay buffer over the time course of your experiment. |
Decision-Making Workflow for Solubility Enhancement
Caption: A workflow for troubleshooting and improving the solubility of this compound derivatives.
Data on Solubility Enhancement Strategies
The following tables present representative data on the solubility of a hypothetical this compound derivative using different enhancement techniques. Note: This is illustrative data based on general principles for polycyclic aromatic hydrocarbons and should be experimentally verified for your specific derivative.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Solvent System (in PBS pH 7.4) | Max. Soluble Concentration (µM) |
| 0.1% DMSO | 5 |
| 0.5% DMSO | 25 |
| 1.0% DMSO | 60 |
| 5% Ethanol | 15 |
| 5% PEG-400 | 20 |
Table 2: Effect of pH on Aqueous Solubility (in buffer with 0.1% DMSO)
| Buffer pH | Max. Soluble Concentration (µM) |
| 6.0 | 4 |
| 7.4 | 5 |
| 8.5 | 15 |
| 9.5 | 50 |
| 10.5 | 120 |
Table 3: Effect of Cyclodextrins on Aqueous Solubility (in PBS pH 7.4)
| Solubilizing Agent | Max. Soluble Concentration (µM) |
| None | <1 |
| 5 mM HP-β-CD | 50 |
| 10 mM HP-β-CD | 110 |
| 5 mM RM-β-CD | 75 |
| 10 mM RM-β-CD | 150 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
-
Preparation of Concentrated Stock:
-
Accurately weigh the this compound derivative.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store at -20°C or -80°C to prevent water absorption by the hygroscopic DMSO.
-
-
Preparation of Working Solution (Reverse Dilution Method):
-
Dispense the required volume of your final aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add the small volume of your DMSO stock dropwise to the buffer.
-
This "reverse dilution" method ensures that the DMSO is rapidly dispersed in the larger volume of aqueous buffer, minimizing precipitation.[1]
-
Use the final solution immediately.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a HP-β-CD Solution:
-
Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to create a stock solution (e.g., 100 mM).
-
Sterile filter the solution if required for your assay.
-
-
Prepare the this compound Derivative/CD Complex:
-
Add the this compound derivative (as a solid or from a small volume of a highly concentrated organic stock like DMSO) to the HP-β-CD solution.
-
Incubate the mixture, typically with shaking or stirring, for a period ranging from 1 to 24 hours at a controlled temperature (e.g., room temperature or 37°C). This allows for the formation of the inclusion complex.
-
-
Clarify the Solution:
-
After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This solution contains your solubilized this compound derivative complexed with HP-β-CD.
-
-
Determine Concentration:
-
Determine the concentration of your solubilized compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Comparison of workflows for direct addition, co-solvent, and cyclodextrin methods.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 605-87-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of surfactants on solubilization and degradation of phenanthrene under thermophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Phenanthrol in different reaction conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3-phenanthrol under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development who work with this and similar phenolic polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other phenolic compounds, is primarily influenced by several factors:
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pH: The ionization state of the hydroxyl group is pH-dependent, which can alter the molecule's susceptibility to hydrolysis and oxidation.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation.
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Oxygen and Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.
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Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: The stability of this compound can be significantly pH-dependent. Phenols are weakly acidic, and at neutral or alkaline pH, the hydroxyl group can deprotonate to form a phenoxide ion. This phenoxide ion is more susceptible to oxidation than the protonated form. Therefore, degradation may be accelerated under neutral to alkaline conditions. In highly acidic conditions, other degradation pathways, such as acid-catalyzed hydrolysis of any potential conjugates, could occur, though phenolic ethers are generally stable to acid hydrolysis.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar phenolic PAHs, the following pathways are plausible:
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Oxidation: The primary degradation pathway is likely oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or oxidizing agents. The hydroxyl group makes the aromatic system more electron-rich and thus more susceptible to oxidation, potentially leading to the formation of quinone-type structures.
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Photodegradation: Upon absorption of light, this compound can undergo photo-oxidation or other photochemical reactions. This can involve the formation of radical intermediates, leading to a variety of degradation products, including hydroxylated derivatives.
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Biotransformation: In biological systems or microbial environments, this compound can be metabolized. Studies on the parent compound, phenanthrene, show that microorganisms can introduce additional hydroxyl groups and cleave the aromatic rings.
Troubleshooting Guide: Investigating this compound Instability
This guide addresses common issues encountered during experiments involving this compound.
Issue: My this compound sample shows significant degradation upon analysis by HPLC.
| Possible Cause | Troubleshooting Steps |
| Improper Sample Storage | - Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light in amber vials. - Minimize headspace in vials to reduce contact with oxygen. |
| pH of the Medium | - If using aqueous buffers, consider the pH. Degradation may be faster at neutral to alkaline pH. Evaluate stability in a range of pH values to determine the optimal conditions. |
| Presence of Oxidants | - Ensure solvents are de-gassed to remove dissolved oxygen. - Avoid sources of peroxide contamination in solvents like THF or ether. |
| Photodegradation | - Protect samples from light at all stages of the experiment, including preparation and analysis, by using amber glassware and covering sample vials in the autosampler. |
| Contamination | - Ensure the purity of solvents and reagents. Trace metal ion contaminants can catalyze oxidation. |
Issue: I am observing unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | - This is a strong possibility if the sample has been stressed. Compare the chromatogram to that of a freshly prepared standard. - To identify the nature of the degradation, perform a forced degradation study (see Experimental Protocols section). |
| Excipient or Matrix Interference | - If working with a formulation, analyze a placebo sample (all components except this compound) under the same conditions to identify peaks originating from other components. |
| System Contamination | - Run a blank injection (solvent only) to check for carryover from previous injections or system contamination. |
Quantitative Stability Data
Specific kinetic data for the degradation of this compound is limited in publicly available literature. However, data from closely related hydroxylated PAHs can provide valuable insights. The table below summarizes the photodegradation half-lives of 9-hydroxyphenanthrene, a structural isomer of this compound, in aqueous solution under simulated sunlight.[1][2][3]
| Compound | Medium | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 9-Hydroxyphenanthrene | Pure Water | 0.4 min | Not Reported | [1][2][3] |
Note: This data indicates that hydroxylated phenanthrenes can be highly susceptible to photodegradation.[1][2][3]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Objective: To generate potential degradation products of this compound under various stress conditions.
2. Materials:
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This compound
-
HPLC-grade acetonitrile and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
4. Stress Conditions:
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Acid Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours.
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Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, expose a solution of this compound (in a suitable solvent) to the same conditions.
-
After exposure, dissolve/dilute the sample in mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (~100 µg/mL) to a light source (e.g., a photostability chamber with a combination of UV and visible light).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples at appropriate time points.
-
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent this compound peak from all generated degradation product peaks. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
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Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromophenanthrene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromophenanthrene, a sterically hindered and electronically challenging substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with 3-bromophenanthrene is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields with sterically hindered substrates like 3-bromophenanthrene are common and can often be traced back to several key factors. A systematic check is recommended:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, and it can also promote undesirable homocoupling of the boronic acid. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and maintain a positive pressure throughout the reaction.
-
Reagent Quality & Stability:
-
Aryl Halide: Confirm the purity of your 3-bromophenanthrene.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen). This is especially true for heteroaryl or electron-deficient boronic acids. Using fresh, high-purity boronic acid is crucial. For particularly unstable partners, consider using more robust boronic esters like pinacol or MIDA esters.[1]
-
Catalyst and Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Phosphines are particularly prone to oxidation. Use fresh reagents that have been stored correctly under an inert atmosphere.
-
-
Solvent and Base Purity: Always use anhydrous and degassed solvents. The presence of water (unless part of a planned aqueous system) and oxygen can deactivate the catalyst. Ensure your base is pure and has been stored correctly.
Q2: I'm observing a significant amount of homocoupling of my boronic acid coupling partner. What causes this and how can I prevent it?
A2: Homocoupling, the formation of a biaryl product from two molecules of your boronic acid, is a primary side reaction that consumes your starting material and complicates purification.
-
Primary Cause: The main culprit is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.
-
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Sparge your solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst and reagents. The freeze-pump-thaw method is also highly effective.
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of inert gas from start to finish.
-
Use High-Purity Reagents: Ensure your palladium source is not partially oxidized.
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling relative to the desired cross-coupling.
-
Q3: My reaction is not going to completion, and I'm left with unreacted 3-bromophenanthrene. How can I improve the conversion?
A3: Incomplete conversion with a sterically hindered substrate like 3-bromophenanthrene often points to a suboptimal catalyst system or reaction conditions.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may be ineffective for this transformation. Bulky and electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle, particularly the oxidative addition to the sterically hindered C-Br bond.[2]
-
Recommendation: Switch to a more advanced ligand. Buchwald-type dialkylbiaryl phosphine ligands such as SPhos , XPhos , or RuPhos are specifically designed for challenging couplings and have proven highly effective for hindered aryl substrates.[2][3] Phospha-adamantane based ligands have also shown high activity at room temperature.[4]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] For challenging couplings, stronger bases are often required.
-
Recommendation: Screen stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]
-
-
Temperature & Reaction Time: Sterically hindered couplings may require more forcing conditions.
Q4: I am seeing byproducts from dehalogenation (3-bromophenanthrene is converted to phenanthrene). How can I avoid this?
A4: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.
-
Mechanism: After oxidative addition, the resulting palladium complex can react with a hydride source in the mixture. Reductive elimination then yields the dehalogenated product.
-
Potential Hydride Sources: Amine bases or alcoholic solvents can sometimes act as hydride donors.
-
Prevention Strategies:
-
Avoid Problematic Reagents: If dehalogenation is a significant issue, switch from amine bases or alcoholic solvents to alternatives like carbonate or phosphate bases and aprotic solvents (e.g., dioxane, toluene).
-
Accelerate Transmetalation: A slow transmetalation step leaves the Ar-Pd(II)-Br intermediate vulnerable to side reactions. Using a more effective ligand (e.g., a Buchwald ligand) and a stronger base can speed up the desired transmetalation, outcompeting the dehalogenation pathway.
-
Data Presentation: Ligand & Condition Screening
Optimizing the catalyst system is paramount. The following tables provide data for the Suzuki coupling of phenanthrene-based substrates, which can serve as a starting point for the optimization of 3-bromophenanthrene couplings.
Table 1: Microwave-Assisted Suzuki Coupling of 9-Bromophenanthrene with 2-Formylphenylboronic Acid [6]
| Entry | Pd Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Conversion (%) |
| 1 | Pd(PPh₃)₄ (5) | CsF (3) | DME | 120 | 1 h | 90 |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 120 | 20 min | 50 |
| 3 | Pd EnCat™ 30 (5) | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 120 | 10 min | 90 |
| 4 | Pd EnCat™ 30 (10) | Bu₄NOAc (3) | Ethanol | 120 | 20 min | >98 |
Data sourced from a study on microwave-assisted synthesis of polycyclic aromatic hydrocarbons.[6]
Table 2: Performance of Selected Phosphine Ligands in Suzuki Coupling of Sterically Hindered Aryl Bromides
| Ligand Type | Ligand Name | Typical Substrates | Key Advantages | Reference |
| Buchwald Ligands | SPhos | Aryl bromides/chlorides, hindered biaryls | High reactivity, often allows for room temp. reactions, broad scope. | [2][3] |
| XPhos | Aryl bromides/chlorides, aryl sulfonates | Highly universal, effective for unactivated aryl chlorides. | [3][8] | |
| RuPhos | Hindered aryl and heteroaryl substrates | Excellent for creating sterically congested C-C bonds. | [8] | |
| Phospha-adamantane | PA-Ph | Aryl bromides/iodides, activated chlorides | Air-stable, cost-effective, high activity at room temperature. | [4] |
| Biphenyl Phosphines | P(biphenyl)Ph₂ | Aryl bromides/chlorides | High conversion due to optimal steric and electronic effects. | [9] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromophenanthrene
This protocol is a starting point and should be optimized based on the specific boronic acid used. The use of a Buchwald ligand is highly recommended for this substrate.
Materials:
-
3-Bromophenanthrene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromophenanthrene, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
When faced with a low-yielding reaction, this decision tree can help guide your optimization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Overcoming Precipitation of Phenanthrene Compounds in Aqueous Solutions
For researchers, scientists, and drug development professionals, the poor aqueous solubility of phenanthrene and its derivatives presents a significant experimental hurdle.[1][2] The hydrophobic nature of the phenanthrene backbone often leads to compound precipitation when transitioning from organic stock solutions (like DMSO) to aqueous buffers for assays and other experiments.[2] This precipitation can cause inaccurate and irreproducible results, including false positives and negatives.[2]
This technical support center provides a comprehensive guide to troubleshooting and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my phenanthrene compounds precipitate out of solution?
A1: Phenanthrene and its derivatives are highly hydrophobic ("water-fearing") molecules due to their polycyclic aromatic hydrocarbon structure.[1] They are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create concentrated stock solutions.[3] When this stock solution is diluted into an aqueous buffer, the solubility limit of the phenanthrene compound in the water-based environment can be quickly exceeded, causing it to "crash out" of solution and form a precipitate.[2]
Q2: How can I determine the maximum soluble concentration of my phenanthrene derivative in my experimental buffer?
A2: A kinetic solubility assay is an effective method to determine the concentration at which your compound begins to precipitate in an aqueous buffer.[2] Nephelometry, which measures light scattering by insoluble particles, is a high-throughput technique well-suited for this purpose.[2] A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: What is an acceptable final concentration of DMSO in my aqueous solution?
A3: While DMSO is an excellent solvent for phenanthrene compounds, it can be toxic to cells and interfere with assays at higher concentrations.[2][4] A general guideline is to keep the final DMSO concentration at or below 0.5%.[2] However, the tolerance for DMSO is specific to the cell line or assay, so it is crucial to run a vehicle control with the same final DMSO concentration to assess its effects.[2][4]
Q4: Can adjusting the pH of my buffer improve the solubility of my phenanthrene compound?
A4: If your phenanthrene derivative contains ionizable functional groups, such as carboxylic acids or amines, modifying the pH of the buffer can significantly enhance its solubility.[2] For acidic compounds, increasing the pH above their pKa will lead to deprotonation, resulting in a charged and more water-soluble molecule.[2] Conversely, for basic compounds, decreasing the pH below their pKa will cause protonation and increase solubility.[2] Ensure the new pH does not negatively impact your experimental system.[2]
Q5: What additives can I use to prevent precipitation?
A5: Several additives can be incorporated into your aqueous buffer to increase the solubility of hydrophobic compounds:
-
Co-solvents: Water-miscible organic solvents like ethanol, methanol, or polyethylene glycol 400 (PEG 400) can increase the solubility of phenanthrene compounds.[2][4][5]
-
Surfactants: Non-ionic detergents such as Tween-20 or Triton X-100, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[1][2][6][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[1][8] They can form inclusion complexes with phenanthrene compounds, effectively shielding them from the aqueous environment and increasing their solubility.[8][9][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[9][11]
Troubleshooting Guides
Issue 1: Visible Precipitate in Solution
-
Symptoms:
Issue 2: Inconsistent Experimental Results Without Visible Precipitation
-
Symptoms:
-
Possible Cause: Micro- or nano-precipitation may be occurring, which is not visible to the naked eye. These small aggregates can interfere with assays by scattering light or non-specifically inhibiting enzymes.[2]
Below is a troubleshooting workflow to address compound precipitation:
Data Presentation
Table 1: Aqueous Solubility of Phenanthrene
| Temperature (°C) | Solubility (mg/L) | Reference |
| 8.5 | 0.42 | [12] |
| 15 | 1.6 | [12] |
| 21 | 0.82 | [12] |
| 25 | 1.10 (average) | [12] |
| 25 | 1.15 | [12] |
| 30 | 1.3 | [12] |
Table 2: Solubility of Phenanthrene in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Soluble; 1g in 60 mL cold, 10 mL boiling 95% alcohol | [12] |
| Diethyl ether | Soluble | [12] |
| Acetone | Soluble | [12] |
| Benzene | Soluble; 1g in 2 mL | [12] |
| Carbon disulfide | Soluble; 1g in 1 mL | [12] |
| Toluene | Soluble; 1g in 2.4 mL | [12] |
| Carbon tetrachloride | Soluble; 1g in 2.4 mL | [12] |
| Glacial acetic acid | Soluble | [12] |
| DMSO | ~30 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [3] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
Table 3: Effect of Co-solvents on Phenanthrene Solubility at 20% Concentration
| Co-solvent | Phenanthrene Solubility (mg/L) | Reference |
| Ethyl lactate | 39.9 | [13] |
| Ethanol | 19.5 | [13] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
-
Objective: To determine the concentration at which a phenanthrene compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Materials:
-
Test compound
-
DMSO
-
Aqueous assay buffer
-
Nephelometer or plate reader with a light scattering module
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound stock solution in DMSO.
-
Dispensing: Dispense a small volume of each concentration of the DMSO stock solution into the wells of a microplate.
-
Buffer Addition: Rapidly add the aqueous assay buffer to all wells.
-
Measurement: Immediately place the microplate in the nephelometer and measure the light scattering signal over time.
-
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The point at which the signal significantly increases above the baseline indicates the onset of precipitation and the kinetic solubility limit.[2]
Protocol 2: Solubilization using a Co-solvent
-
Objective: To increase the solubility of a phenanthrene compound using a water-miscible organic solvent.
-
Materials:
-
Test compound
-
DMSO
-
Co-solvent (e.g., ethanol, PEG 400)
-
Aqueous assay buffer
-
-
Procedure:
-
Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution of the compound in a mixture of the co-solvent and the assay buffer. The ratio will need to be optimized, starting with a low percentage of the co-solvent (e.g., 5-10%).
-
Final Dilution: Add the intermediate dilution to the final assay mixture.
-
Controls: Always include a vehicle control with the same final concentrations of DMSO and the co-solvent.
-
Protocol 3: Micellar Solubilization using a Surfactant
-
Objective: To enhance the apparent solubility of a phenanthrene compound using a non-ionic surfactant.
-
Materials:
-
Test compound
-
Volatile organic solvent (e.g., acetone, methanol)
-
Surfactant (e.g., Triton X-100, Tween-20)
-
Aqueous buffer
-
-
Procedure:
-
Surfactant Solution: Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC).
-
Compound Coating: Prepare a stock solution of the phenanthrene compound in a volatile organic solvent. Add a small volume to a glass vial and evaporate the solvent under a stream of nitrogen, leaving a thin film of the compound.
-
Solubilization: Add the surfactant solution to the compound-coated vial and shake or vortex to facilitate the formation of micelles and encapsulation of the compound.
-
Equilibration: Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifugation: Centrifuge the solution at high speed to pellet any undissolved compound.
-
Quantification: Analyze the concentration of the solubilized phenanthrene in the supernatant using a suitable analytical method like HPLC with UV or fluorescence detection.[14][15][16]
-
Protocol 4: Solubilization using Cyclodextrins
-
Objective: To increase the solubility of a phenanthrene compound through inclusion complexation with a cyclodextrin.
-
Materials:
-
Test compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer
-
-
Procedure:
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Compound Addition: Add an excess amount of the solid phenanthrene compound to each cyclodextrin solution in sealed flasks.
-
Equilibration: Shake the flasks at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-72 hours).
-
Sample Preparation: Filter or centrifuge the samples to remove undissolved compound.
-
Quantification: Determine the concentration of the dissolved phenanthrene in each sample using a suitable analytical method.
-
-
Data Analysis: Plot the concentration of the dissolved phenanthrene against the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 inclusion complex.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. "Solubilities of PAHs in alcohol-water mixtures" by Chihhao Fan [docs.lib.purdue.edu]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of hydroxypropyl-β-cyclodextrin on the cometabolism of phenol and phenanthrene by a novel Chryseobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between cyclodextrin extraction and biodegradation of phenanthrene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Technical Support Center: Derivatization and Solubilization Strategies for Phenanthrene Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide solutions and guidance for common challenges encountered when working with poorly soluble phenanthrene compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor solubility of phenanthrene compounds in aqueous solutions?
A1: Phenanthrene and its derivatives possess a rigid, planar structure of three fused benzene rings, making them highly hydrophobic and lipophilic.[1] This nonpolar nature leads to very low solubility in aqueous media, which is a significant hurdle in biological and environmental studies that necessitate aqueous buffers.[1][2]
Q2: My phenanthrene compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue. The abrupt change in solvent polarity causes the hydrophobic compound to fall out of solution. Here are several strategies to address this:
-
Lower the final compound concentration: The concentration may be exceeding its solubility limit in the final assay buffer.
-
Optimize the DMSO concentration: Aim for a final DMSO concentration of less than 1%, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assays.[1]
-
Employ a co-solvent: Adding a water-miscible organic solvent can increase the solubility of your compound.[1]
-
Adjust the pH: If your compound has ionizable groups, modifying the buffer pH can significantly enhance solubility.[1]
-
Use solubilizing agents: Surfactants or cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility.[1]
Q3: How do co-solvents improve the solubility of phenanthrene derivatives?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the hydrophobic phenanthrene compound and the aqueous medium, allowing for better solvation and a significant increase in solubility.[3] Commonly used co-solvents include ethanol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[1][3]
Q4: Can adjusting the pH of my buffer really make a difference in solubility?
A4: Yes, for phenanthrene derivatives with ionizable functional groups (e.g., carboxylic acids, amines), pH adjustment can be a very effective strategy. For an acidic compound, increasing the buffer pH to at least 1-2 units above its pKa will lead to deprotonation, resulting in a charged and more water-soluble species. Conversely, for a basic compound, decreasing the pH to 1-2 units below its pKa will cause protonation, which also increases aqueous solubility.[1] However, it is crucial to ensure the new pH does not negatively impact your experimental system (e.g., protein stability, cell viability).[1]
Q5: What are cyclodextrins and how do they work to solubilize hydrophobic compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] This unique structure allows them to encapsulate nonpolar guest molecules, like phenanthrene, within their central cavity.[4] This forms an inclusion complex that effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent water solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility.[1]
Q6: When should I consider derivatization for my phenanthrene compound?
A6: Derivatization is often necessary for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[5][6] Many phenanthrene metabolites, such as hydroxyphenanthrenes, are not volatile enough for GC analysis. Derivatization, typically through silylation, replaces polar active hydrogens with non-polar trimethylsilyl (TMS) groups, which increases the volatility and thermal stability of the analyte.[5][7] Derivatization can also be employed in liquid chromatography to enhance detection (e.g., by adding a fluorescent tag) or to improve chromatographic separation.[8][9]
Troubleshooting Guides
Issue 1: Visible Precipitation in Assay Wells
-
Symptoms:
-
Cloudiness or turbidity in the wells of your microplate.
-
Visible particles or crystals, which may be observable by eye or under a microscope.
-
Inconsistent results between replicate wells.
-
-
Troubleshooting Workflow:
Troubleshooting decision tree for visible compound precipitation.
Issue 2: Poor Peak Shape or Low Sensitivity in GC-MS Analysis of Hydroxylated Phenanthrenes
-
Symptoms:
-
Tailing peaks in the chromatogram.
-
Low signal-to-noise ratio.
-
Poor reproducibility of peak areas.
-
-
Possible Causes and Solutions:
-
Incomplete Derivatization: Hydroxylated phenanthrenes are polar and require derivatization (silylation) to become volatile for GC-MS. Incomplete reactions will lead to poor chromatographic performance.
-
Solution: Optimize the derivatization reaction. Ensure reagents are fresh and anhydrous. Increase the reaction time or temperature. Consider using a catalyst like pyridine.
-
-
Adsorption in the GC System: Active sites in the GC inlet liner or the front of the column can interact with polar analytes that are not fully derivatized.
-
Solution: Use a deactivated inlet liner. Trim the first few centimeters of the analytical column.
-
-
Analyte Degradation: Some phenanthrene derivatives may be thermally labile.
-
Solution: Lower the injection port temperature. Check for analyte degradation by injecting a standard at different temperatures.
-
-
Data Presentation
Table 1: Solubility of Phenanthrene in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1.10 mg/L | 25 |
| Ethanol | ~20 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | Not Specified |
Data compiled from multiple sources.[10][11][12]
Table 2: Comparison of Solubility Enhancement Techniques for Phenanthrene
| Technique | Agent | Concentration | Fold Increase in Solubility | pH |
| Micellar Solubilization | Rhamnolipid (biosurfactant) | 240 ppm | 3.8 | 5.5 (compared to pH 7) |
| Co-solvency | Ethanol in water | Varies | Increases with alcohol volume fraction | Not applicable |
| Co-solvency | Methanol in water | Varies | Increases with alcohol volume fraction | Not applicable |
Data compiled from multiple sources.[13][14]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To increase the aqueous solubility of a poorly soluble phenanthrene compound for in vitro assays.
Materials:
-
Phenanthrene compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Co-solvent (e.g., Ethanol or PEG 400)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the phenanthrene compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in the chosen co-solvent. For example, dilute the 50 mM DMSO stock 1:4 in ethanol to get a 12.5 mM solution in 25% DMSO/75% ethanol. This helps to prevent precipitation upon addition to the aqueous buffer.
-
Final Dilution: Add the intermediate dilution (or the original DMSO stock if not using an intermediate step) to the aqueous assay buffer to achieve the desired final concentration. The final concentration of the organic solvent(s) should be kept as low as possible and consistent across all experiments, including controls.
-
Vortexing and Inspection: Vortex the final solution gently and visually inspect for any signs of precipitation (cloudiness or visible particles).
-
Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO and/or co-solvent as the test samples.
Protocol 2: Silylation of Hydroxyphenanthrenes for GC-MS Analysis
Objective: To derivatize hydroxylated phenanthrene metabolites to increase their volatility for GC-MS analysis.
Materials:
-
Dried extract containing hydroxyphenanthrenes
-
Silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine (as a catalyst, optional)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water will react with the silylating reagent.
-
Reagent Addition: To the dried extract in a GC vial, add 50 µL of anhydrous acetonitrile and 50 µL of MSTFA. If using a catalyst, a small amount of pyridine can be added.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Analyze the sample as soon as possible, as silyl derivatives can be sensitive to moisture.
Note: Always work in a fume hood and wear appropriate personal protective equipment when handling silylating reagents.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. oatext.com [oatext.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Identification and Quantification of Phenanthrene ortho-Quinones in Human Urine and their Association with Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenanthrene - Wikipedia [en.wikipedia.org]
- 13. Combined effects of pH and biosurfactant addition on solubilization and biodegradation of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Solubilities of PAHs in alcohol-water mixtures" by Chihhao Fan [docs.lib.purdue.edu]
Validation & Comparative
Validating the Purity of 3-Phenanthrol: A Comparative Guide Using ¹H NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable and reproducible experimental results. This guide provides a comprehensive comparison of 3-phenanthrol with its potential impurities using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for structural elucidation and purity assessment. This document outlines the expected ¹H NMR spectral data for this compound and its common contaminants, offers a detailed experimental protocol for purity determination, and presents a logical workflow for the validation process.
Comparison of ¹H NMR Data
The purity of this compound can be effectively determined by analyzing its ¹H NMR spectrum and comparing it against the known chemical shifts of potential impurities. These impurities may include starting materials, byproducts from synthesis, or degradation products. Common contaminants include other phenanthrol isomers, the parent phenanthrene molecule, and its reduced form, 9,10-dihydrophenanthrene. The following table summarizes the characteristic ¹H NMR chemical shifts for this compound and these potential impurities in deuterated chloroform (CDCl₃).
| Compound | Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | Aromatic Protons | 7.14 - 8.53 |
| Hydroxyl Proton | ~5.0 (variable) | |
| Phenanthrene | Aromatic Protons | 7.63 - 8.71 |
| 9,10-Dihydrophenanthrene | Aliphatic Protons (CH₂) | ~2.87 |
| Aromatic Protons | 7.21 - 7.75 | |
| 1-Phenanthrol | Aromatic Protons | 6.93 - 8.66[1] |
| Hydroxyl Proton | ~5.31[1] | |
| 2-Phenanthrol | Aromatic Protons | 7.21 - 8.57[2] |
| Hydroxyl Proton | ~5.0 (variable)[2] | |
| 4-Phenanthrol | Aromatic Protons | 6.94 - 9.65[3] |
| Hydroxyl Proton | ~5.66[3] | |
| 9-Phenanthrol | Aromatic Protons | 6.99 - 8.66[4] |
| Hydroxyl Proton | ~5.55[4] |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, temperature, and solvent.
Experimental Protocol for Purity Validation by ¹H NMR
This section details the methodology for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum for purity analysis.
1. Sample Preparation
-
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool-plugged pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. ¹H NMR Spectrum Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Software: Standard spectrometer software
-
Parameters for Qualitative and Quantitative Analysis:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 16 to 64 (for good signal-to-noise ratio). For quantitative analysis, a higher number of scans may be required.
-
Relaxation Delay (D1): 5-7 times the longest T₁ relaxation time of the protons of interest (typically 5-10 seconds for quantitative analysis of aromatic compounds to ensure full relaxation).
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
Receiver Gain (RG): Adjust to avoid signal clipping.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals in the spectrum. The integral of a signal is directly proportional to the number of protons it represents.
-
To determine purity, compare the integral of a well-resolved signal corresponding to this compound with the integrals of any impurity signals. For quantitative purity assessment (qNMR), a certified internal standard of known concentration would be added to the sample, and the purity of this compound would be calculated relative to the integral of the standard.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a this compound sample using ¹H NMR.
Caption: Workflow for this compound Purity Validation by ¹H NMR.
References
A Comparative Guide to Analytical Methods for Monitoring 3-Phenanthrol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leading analytical methodologies for the quantitative analysis of 3-Phenanthrol, a key intermediate and metabolite of phenanthrene. The focus is on providing supporting experimental data for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and comparing its performance against established alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This document is intended to assist researchers in selecting the most suitable analytical technique for monitoring the synthesis of this compound and for its quantification in various matrices.
Context: Synthesis of this compound
A common route for the synthesis of this compound involves a two-step process starting from phenanthrene. The first step is the sulfonation of phenanthrene, typically with sulfuric acid, which yields a mixture of phenanthrenesulfonic acids. Due to the directing effects of the fused ring system, the 2- and 3-isomers are major products. Following separation, the isolated 3-phenanthrenesulfonic acid is subjected to alkali fusion (e.g., with potassium hydroxide) at high temperatures. This process substitutes the sulfonic acid group with a hydroxyl group, yielding this compound after acidification. Accurate and precise analytical methods are crucial for monitoring the progression of these reactions, assessing the purity of the final product, and quantifying its yield.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is dependent on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of three common techniques.
| Parameter | LC-MS/MS | GC-MS | HPLC-FLD |
| Limit of Detection (LOD) | 0.01 - 0.03 ng/mL[1][2] | 0.5 - 2.5 ng/mL[3][4] | ~0.02 ng/g (for similar PAHs) |
| Limit of Quantification (LOQ) | 0.01 - 0.08 ng/mL[1] | Not explicitly stated, but higher than LOD | ~0.05 ng/g (for similar PAHs) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.999 |
| Precision (%RSD) | 1% - 14%[1] | <15% | <10% |
| Accuracy/Recovery (%) | 76% - 120%[1] | 59% - 87% (matrix dependent)[3] | 86% - 99% (for similar PAHs) |
| Sample Preparation | Enzymatic hydrolysis (for biological samples), Solid-Phase Extraction (SPE) | Derivatization (silylation) often required, LLE or SPE | SPE or Liquid-Liquid Extraction (LLE) |
| Analysis Time | ~10-15 minutes per sample | ~20-30 minutes per sample | ~15-25 minutes per sample |
| Selectivity | Very High | High | Moderate to High |
| Cost | High | Medium to High | Medium |
Experimental Protocols
LC-MS/MS Method for this compound Analysis
This protocol is adapted from a validated method for the analysis of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) in biological matrices[1].
1. Sample Preparation (from a reaction mixture): a. Quench a 100 µL aliquot of the reaction mixture in 900 µL of a 50:50 acetonitrile/water solution. b. Vortex the sample for 30 seconds. c. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate. d. Transfer the supernatant to a clean vial and dilute further with the mobile phase to a concentration within the calibration range. e. Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 193.1 (for [M-H]⁻ of this compound).
-
Product Ions (m/z): Transitions to be optimized, but a likely fragment would be 165.1 (loss of CO).
-
-
Collision Energy: To be optimized for the specific instrument (typically 10-20 eV).
GC-MS Method for this compound Analysis
This protocol is based on a method for the determination of phenanthrene and its hydroxylated metabolites[3][4].
1. Sample Preparation and Derivatization: a. Extract a 1 mL aliquot of the reaction mixture with 2 mL of ethyl acetate. b. Evaporate the organic layer to dryness under a gentle stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. d. Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative. e. Evaporate the derivatization reagents and reconstitute the residue in 100 µL of hexane.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 266 (molecular ion of TMS-derivatized this compound), and qualifier ions (e.g., m/z 251).
Visualizations
Caption: Synthesis pathway of this compound from Phenanthrene.
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: Logical comparison of analytical methods for this compound.
References
A Comparative Guide to Purity Assessment of 3-Phenanthrol: qNMR vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical, non-negotiable aspect of quality control. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing the purity of 3-Phenanthrol, a key phenanthrene derivative.
Principles of Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity.[1][2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This allows for a direct and highly accurate measurement without the need for a reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (area percent method), or more accurately, quantified against a certified reference standard of this compound.[4][5]
Gas Chromatography with Flame Ionization Detection (GC-FID) is another separation technique suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. The FID provides a response that is generally proportional to the mass of carbon atoms, allowing for quantification.[6][7]
Quantitative Data Presentation
The following table summarizes illustrative quantitative data for the purity assessment of a single batch of this compound using the three techniques. This data is based on typical performance characteristics for the analysis of polycyclic aromatic hydrocarbons.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Purity (%) | 99.2 ± 0.2 | 99.5 (Area %) | 99.4 (Area %) |
| Limit of Detection (LOD) | ~0.1% | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3% | 0.05 µg/mL | 0.05 µg/mL |
| Precision (RSD, %) | < 1% | < 2% | < 2% |
| Analysis Time per Sample | ~15 min | ~20 min | ~30 min |
Comparison of Analytical Methods
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal intensity proportional to the number of nuclei.[3] | Differential partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase. |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[8] | Requires a certified reference standard of this compound for accurate assay. Area percent for impurity profiling.[4] | Requires a certified reference standard of this compound for accurate assay. Area percent for impurity profiling.[6] |
| Selectivity | High, based on unique chemical shifts. Signal overlap can be a challenge. | High, based on chromatographic separation and UV absorption. Co-elution is a potential issue. | High, based on chromatographic separation. Co-elution can be a concern. |
| "Silent" Impurities | Detects impurities without a chromophore but not those without protons (e.g., inorganic salts).[2] | May not detect impurities that do not absorb UV light at the chosen wavelength. | May not detect non-volatile impurities. |
| Sample Throughput | Relatively high. | High. | Moderate to High. |
| Sample Preparation | Simple dissolution and weighing.[9] | Dissolution, filtration, and potentially more complex extraction from matrices.[10] | Derivatization may be required for polar analytes to increase volatility.[11] |
| Destructive/Non-destructive | Non-destructive.[2] | Destructive. | Destructive. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both the sample and internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Flip Angle: 30°
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for quantitative accuracy).
-
Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: At least 3 seconds.
-
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., a singlet in the aromatic region) and a signal from the internal standard.
-
Calculate the purity using the following equation[12]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in methanol or acetonitrile. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard. Filter through a 0.45 µm syringe filter.[10]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of maximum absorbance for this compound (e.g., 254 nm).
3. Data Analysis:
-
For purity by area percent, integrate all peaks and calculate the percentage of the main peak relative to the total peak area.
-
For an assay, create a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or toluene.
-
Sample Solution: Prepare the sample in the same solvent and at a similar concentration.
-
Derivatization (if necessary): The hydroxyl group of this compound may require silylation (e.g., with BSTFA) to improve volatility and peak shape.[11]
2. GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split or splitless, depending on the concentration.
3. Data Analysis:
-
Similar to HPLC, purity can be estimated by area percent or determined more accurately against a calibration curve.
Mandatory Visualizations
References
- 1. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. agilent.com [agilent.com]
- 7. chemicke-listy.cz [chemicke-listy.cz]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purity Calculation - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Photophysical Properties of 3-Phenanthrol and Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of 3-Phenanthrol and a selection of representative anthracene derivatives. The objective is to offer a comprehensive resource for researchers in drug development and materials science, enabling informed decisions in the selection of fluorophores for various applications, including cellular imaging and as photodynamic therapy agents. This comparison is supported by experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.
Introduction
Anthracene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) known for their strong fluorescence and versatile applications. Their photophysical properties can be readily tuned by substitution on the anthracene core, making them ideal candidates for the development of fluorescent probes and photosensitizers. This compound, a hydroxylated derivative of phenanthrene, presents an interesting structural isomer to anthracene derivatives. The angular arrangement of its fused rings, in contrast to the linear arrangement in anthracene, can lead to distinct photophysical behaviors. Understanding these differences is crucial for the rational design of novel molecules with tailored optical properties.
Data Presentation
The following table summarizes the key photophysical properties of this compound, its parent compound phenanthrene, and several representative anthracene derivatives. The data has been compiled from various scientific sources to provide a clear and concise comparison.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F (%) | τ (ns) | Stokes Shift (cm⁻¹) |
| Phenanthrene | Cyclohexane | 252 | 69,200 | - | 12.5 | - | - |
| This compound | Acetonitrile | - | - | - | 81* | - | - |
| Anthracene | Cyclohexane | 356 | 9,700 | 380, 400, 425 | 36 | 4.4-4.9 | ~1680 |
| 9,10-Diphenylanthracene | Cyclohexane | 392 | 13,000 | 409, 430 | 90 | 8.3 | ~1060 |
| 9,10-Bis(phenylethynyl)anthracene | Toluene | 454, 482 | 25,000 (at 454 nm) | 488, 520 | >90 | 2.5-4.4 | ~1540 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties presented in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of the compounds.
Protocol:
-
Sample Preparation: Stock solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, toluene) at a concentration of approximately 1 mM. A series of dilutions are then made to obtain concentrations ranging from 1 µM to 10 µM.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.
-
Measurement: The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm in a 1 cm path length quartz cuvette. The solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the absorption spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should be linear, and the slope of this plot is equal to ε.
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of the compounds.
Protocol:
-
Sample Preparation: Solutions are prepared in a spectroscopic grade solvent at a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) as the detector is used.
-
Measurement: The sample is excited at its absorption maximum (λ_abs). The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Data Analysis: The wavelength of maximum fluorescence intensity (λ_em) is determined from the emission spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
Objective: To determine the efficiency of the fluorescence process.
Protocol (Relative Method):
-
Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same solvent and with absorption and emission profiles overlapping with the sample is chosen. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.90) are commonly used standards.[3]
-
Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement: The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line, and the ratio of the slopes can be used in the calculation.
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: A dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength is prepared.
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate PMT or a single-photon avalanche diode), and timing electronics is used.
-
Instrument Response Function (IRF) Measurement: The IRF of the instrument is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Measurement: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The experimental fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function (mono- or multi-exponential) to extract the fluorescence lifetime (τ).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the photophysical properties and a logical relationship for comparing these properties between this compound and anthracene derivatives.
Caption: Experimental workflow for determining and comparing photophysical properties.
Caption: Logical relationship for comparing photophysical properties.
Conclusion
This guide provides a foundational comparison of the photophysical properties of this compound and anthracene derivatives. While extensive data is available for the anthracene family, showcasing their tunable and often high fluorescence efficiencies, there is a notable lack of specific experimental photophysical data for this compound in the current literature. The high quantum yield observed in a derivative containing a 3-phenanthryl moiety suggests that this compound itself could be a promising fluorophore.[1]
Further experimental investigation into the photophysical properties of this compound and other hydroxylated phenanthrene isomers is warranted to fully elucidate their potential. Such studies would provide valuable insights into the structure-property relationships governed by the angular versus linear arrangement of aromatic rings and the influence of hydroxyl substitution. This knowledge will be instrumental in the design of novel fluorescent probes and photosensitizers for advanced applications in drug development and beyond.
References
A Comparative Analysis of the Fluorescence Properties of Phenanthroline Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the fluorescence characteristics of 1,10-phenanthroline, 1,7-phenanthroline, and 4,7-phenanthroline, supported by experimental data and detailed methodologies.
Phenanthroline isomers are a class of heterocyclic organic compounds that have garnered significant attention in various scientific fields, including coordination chemistry, analytical chemistry, and biochemistry, primarily owing to their ability to form stable complexes with a wide range of metal ions. Their inherent fluorescence properties, which can be modulated upon metal chelation or changes in their microenvironment, make them valuable tools as fluorescent probes and sensors. This guide provides a comparative study of the fluorescence characteristics of three common phenanthroline isomers: 1,10-phenanthroline, 1,7-phenanthroline, and 4,7-phenanthroline.
Comparative Photophysical Data
The fluorescence properties of phenanthroline isomers are intricately linked to the position of the nitrogen atoms within the aromatic framework, which influences their electronic structure and, consequently, their absorption and emission characteristics. While extensive data is available for 1,10-phenanthroline and its derivatives, comprehensive comparative data for all three isomers under identical conditions is scarce. The following tables summarize the available quantitative data from various studies.
Table 1: Fluorescence Properties of Phenanthroline Isomers
| Isomer | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) | Solvent/Conditions |
| 1,10-Phenanthroline | 273 (protonated)[1] | 415 (protonated)[1] | Weakly fluorescent | Short-lived ππ* fluorescence[2] | Dichloromethane |
| 1,7-Phenanthroline | Data not readily available | Data not readily available | Data not readily available | Data not readily available | - |
| 4,7-Phenanthroline | ~250-300 (derivatives)[3] | ~350-480 (derivatives)[3] | Data not readily available | Data not readily available | Methanol (for derivatives) |
| 4,7-Diphenyl-1,10-phenanthroline | 272 | 379 | - | - | THF |
Note: Direct, comparable fluorescence data for the parent, uncomplexed phenanthroline isomers is limited in the literature, particularly for 1,7-phenanthroline. The data for 4,7-phenanthroline is primarily based on its derivatives. The fluorescence of these compounds is highly sensitive to their environment, including solvent polarity and pH. For instance, protonated 1,10-phenanthroline exhibits a distinct fluorescence profile compared to its neutral form.
Experimental Protocols
Accurate and reproducible measurement of fluorescence parameters is crucial for comparative studies. Below are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common approach.
a. Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.
b. Materials and Instrumentation:
-
Fluorometer equipped with an excitation and emission monochromator.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvents of spectroscopic grade.
-
Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Phenanthroline isomer solutions of varying concentrations.
c. Procedure:
-
Prepare a series of dilute solutions of both the phenanthroline isomer and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the selected excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation:
Φ_f(sample) = Φ_f(standard) × (m_sample / m_standard) × (η_sample² / η_standard²)
where:
-
Φ_f is the fluorescence quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes in the picosecond to microsecond range.
a. Principle: TCSPC measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photons. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.
b. Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED).
-
High-speed photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).
-
TCSPC electronics module (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA).
-
Sample holder and optics.
c. Procedure:
-
Sample Preparation: Prepare a dilute solution of the phenanthroline isomer in a suitable solvent.
-
Instrument Setup:
-
Select an appropriate pulsed light source with a wavelength strongly absorbed by the sample.
-
Set the repetition rate of the light source to be significantly lower than the reciprocal of the expected fluorescence lifetime to avoid pile-up effects.
-
Adjust the detection and collection optics for optimal signal.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics record the time difference between the excitation pulse and the arrival of each detected photon.
-
Continue data acquisition until a sufficient number of photons have been collected to generate a smooth decay curve.
-
-
Data Analysis:
-
The collected data is a histogram of photon counts versus time.
-
This decay curve is then fitted to an exponential decay model (or a multi-exponential model if the decay is complex) to extract the fluorescence lifetime(s). Deconvolution with the instrument response function (IRF) is necessary for accurate lifetime determination.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for the comparative analysis of phenanthroline isomer fluorescence.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Signaling Pathways and Applications
The fluorescence of phenanthroline isomers is often utilized in the context of metal ion sensing. The chelation of a metal ion can significantly alter the photophysical properties of the phenanthroline ligand, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). This principle is the basis for the design of fluorescent chemosensors for various metal ions.
Caption: General mechanism of phenanthroline-based fluorescent metal ion sensing.
Conclusion
This comparative guide highlights the fluorescence properties of 1,10-, 1,7-, and 4,7-phenanthroline isomers. While 1,10-phenanthroline and its derivatives are well-studied, there is a clear need for more comprehensive and comparative photophysical data for 1,7- and 4,7-phenanthroline to fully exploit their potential as fluorescent probes. The provided experimental protocols offer a standardized approach for researchers to obtain this valuable data. The unique fluorescence characteristics of each isomer, influenced by the nitrogen atom positioning, underscore their potential for the development of selective and sensitive analytical tools in chemical and biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures and photophysical properties of copper(i) complexes bearing diphenylphenanthroline and bis(diphenylphosphino)alkane: the effect of phenyl groups on the phenanthroline ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of 3-Phenanthrol and its Methoxy Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of 3-Phenanthrol and its methoxylated counterparts. This report synthesizes available experimental data to shed light on the structure-activity relationship of these compounds, offering insights into their potential as anticancer agents.
Comparative Cytotoxicity of Methoxy-Phenanthrene Derivatives
The cytotoxic effects of several methoxy-substituted phenanthrene derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The available data for various methoxy-phenanthrene derivatives are summarized in the table below.
It is important to note that a direct comparison with this compound is challenging due to the lack of published IC50 values for this specific compound under comparable experimental conditions. However, studies on other classes of phenolic compounds, such as resveratrol, have suggested that methoxylation can, in some cases, enhance cytotoxic activity. This enhancement may be attributed to increased metabolic stability and cellular uptake of the methoxylated compounds.
Table 1: Cytotoxicity (IC50) of Methoxy-Phenanthrene Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 (Colon Cancer) | 0.985 ± 0.02[1] |
| 3-methoxy-1,4-phenanthrenequinones (various derivatives) | Various Cancer Cell Lines | 0.08 - 1.66 (µg/mL)[2] |
| Cymucronin C (a phenanthrene derivative with methoxy groups) | U-87 MG (Glioblastoma) | 19.91 ± 4.28[3] |
| Bleformin I (a phenanthrene derivative with methoxy groups) | U-87 MG (Glioblastoma) | 17.07 ± 3.72[3] |
Note: The direct cytotoxic activity of this compound has not been extensively reported in the reviewed literature, precluding a direct comparison.
Experimental Protocols
The evaluation of the cytotoxic activity of phenanthrene derivatives typically involves in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
A generalized workflow for the MTT assay is as follows:
Caption: A generalized workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Phenanthrene-Induced Cytotoxicity
Phenanthrene and its derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. The intrinsic, or mitochondrial, pathway is a common mechanism.
Upon cellular stress induced by phenanthrene compounds, a cascade of events is initiated within the cell, leading to its demise. This often involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately leading to the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway potentially activated by phenanthrene derivatives.
References
- 1. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-Phenanthrol and 9-Phenanthrol: A Data-Deficient Landscape for a Direct Comparison
A comprehensive review of the current scientific literature reveals a significant disparity in the available biological activity data between 3-Phenanthrol and 9-Phenanthrol. While 9-Phenanthrol has been extensively studied and characterized as a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, there is a notable absence of experimental data detailing the specific biological effects of this compound. This data deficiency precludes a direct, quantitative comparison of their activities as requested.
This guide will first present the substantial body of evidence for the biological activity of 9-Phenanthrol, including its mechanism of action, quantitative efficacy data, and relevant experimental protocols. Subsequently, the limited information available for this compound will be summarized to provide a complete, albeit unbalanced, overview.
9-Phenanthrol: A Selective TRPM4 Channel Inhibitor
9-Phenanthrol has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPM4 ion channel.[1] TRPM4 is a calcium-activated non-selective cation channel involved in a multitude of cellular processes, and its dysregulation has been implicated in conditions such as cardiac arrhythmias and cerebral edema.[2]
Mechanism of Action
9-Phenanthrol acts as a direct and reversible inhibitor of the TRPM4 channel.[1] Its inhibitory action is voltage-independent, and it is believed to interact directly with the channel protein.[1] Due to its hydrophobic nature, 9-Phenanthrol can traverse the cell membrane and inhibit the channel from both the intracellular and extracellular sides.[1] The primary pharmacodynamic effect of 9-Phenanthrol is the prevention of membrane depolarization mediated by TRPM4, thereby modulating various downstream cellular events.[2]
Signaling Pathway Modulation
In the context of traumatic brain injury, 9-Phenanthrol has been demonstrated to inhibit the activation of the PI3K/AKT/NF-κB signaling pathway.[2] This pathway is a critical regulator of inflammatory responses and cell survival. By inhibiting this pathway, 9-Phenanthrol can reduce neuroinflammation and secondary brain injury.
Quantitative Data on 9-Phenanthrol Activity
The inhibitory potency of 9-Phenanthrol on the TRPM4 channel has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cell Type/System | Assay Configuration | IC50 (µM) | Reference |
| HEK-293 cells (human TRPM4) | Whole-cell patch clamp | 17 | [3] |
| HEK-293 cells (human TRPM4) | Inside-out patch clamp | 20 | [3] |
| Mouse right atria | Spontaneous action potentials | 7.8 | [3] |
| Mouse atrial cardiomyocytes | Action potential duration | 22 | [3] |
| Rat cerebral arterial smooth muscle cells | TRPM4 channels | 11 | [4] |
Note: The IC50 values can vary depending on the experimental conditions, cell type, and specific assay used.
Experimental Protocols
This protocol is a standard method for assessing the inhibitory effect of compounds on ion channels like TRPM4 in a whole-cell configuration.
-
Cell Culture and Preparation:
-
Culture Human Embryonic Kidney (HEK-293) cells stably expressing human TRPM4.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an intracellular solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with CsOH). Free Ca2+ concentration is buffered to a level that activates TRPM4 (e.g., 300 µM).
-
Establish a gigaohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM4 currents.
-
-
Compound Application and Data Analysis:
-
Prepare stock solutions of 9-Phenanthrol in DMSO.
-
Dilute the stock solution in the extracellular solution to the desired final concentrations.
-
Apply different concentrations of 9-Phenanthrol to the cell via a perfusion system.
-
Record the TRPM4 current at each concentration.
-
Plot the percentage of current inhibition against the logarithm of the 9-Phenanthrol concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
This compound: A Biologically Underexplored Isomer
In stark contrast to 9-Phenanthrol, there is a significant lack of published research on the biological activities of this compound. Most available information pertains to its chemical and physical properties.
Known Information:
-
Chemical Identity: this compound, also known as 3-hydroxyphenanthrene, is a structural isomer of 9-Phenanthrol.
-
Metabolite of Phenanthrene: It is recognized as a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.
-
Potential for Cytotoxicity: One study on phenanthrene-based alkaloids suggested that a hydroxyl group at the C-3 position of the phenanthrene skeleton is favorable for cytotoxic activity.[4] However, this was observed in the context of larger, more complex molecules, and no direct cytotoxicity data for this compound itself was provided.[4]
Data Gaps and Future Directions
The absence of quantitative data on the biological activity of this compound makes a direct comparison with 9-Phenanthrol impossible at this time. To address this knowledge gap, future research should focus on:
-
In Vitro Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound using standard cell-based assays.
-
Target Identification: Investigating potential molecular targets of this compound, including but not limited to ion channels, enzymes, and receptors.
-
Structure-Activity Relationship Studies: Systematically comparing the biological activities of various phenanthrol isomers to understand how the position of the hydroxyl group influences their effects.
Conclusion
While 9-Phenanthrol is a well-established and selective inhibitor of the TRPM4 channel with a growing body of literature supporting its use as a research tool, this compound remains largely uncharacterized from a biological perspective. The current scientific landscape does not provide the necessary data to perform a meaningful and objective comparison of their biological activities. Further experimental investigation into the pharmacological properties of this compound is required to elucidate its potential biological roles and to enable a direct comparison with its more extensively studied isomer, 9-Phenanthrol.
References
3-Phenanthrol as an alternative to other fluorescent probes
Overview of 3-Phenanthrol
This compound, a hydroxylated derivative of phenanthrene, is a polycyclic aromatic hydrocarbon. While phenanthrene itself exhibits fluorescence, the addition of a hydroxyl group at the 3-position is expected to modulate its photophysical properties. Such modifications can influence the quantum yield, fluorescence lifetime, and spectral characteristics of the molecule. Phenanthrene and its derivatives are often studied in the context of environmental monitoring due to their presence as pollutants.[1][2][3][4] The lack of readily available data for this compound's fluorescence characteristics necessitates experimental determination to fully assess its potential as a fluorescent probe.
Quantitative Comparison of Fluorescent Probes
The performance of a fluorescent probe is primarily determined by its fluorescence quantum yield (Φ) and fluorescence lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state. Higher quantum yields and suitable lifetimes are desirable for high sensitivity and for applications like fluorescence lifetime imaging (FLIM).
Below is a comparison of the photophysical properties of phenanthrene and several commonly used fluorescent probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| Phenanthrene | 275 | 365 | 0.125 | ~12-14 | Cyclohexane/Ethanol |
| Fluorescein | 490 | 515 | 0.925 | ~4.1 | 0.1 N NaOH |
| Rhodamine B | 554 | 576 | 0.49 - 0.70 | ~1.7 - 2.9 | Ethanol |
| BODIPY FL | 503 | 512 | ~0.9 | ~5-7 | Various |
| DAPI (bound to DNA) | 350 | 465 | 0.62 - 0.92 | ~1.8 - 3.9 | Aqueous Buffer |
Note: The data for phenanthrene is provided as a reference. The quantum yield and lifetime of this compound are expected to differ due to the hydroxyl substitution.
Detailed Comparison with Common Alternatives
Fluorescein: A widely used fluorescent probe with a high quantum yield in aqueous solutions at high pH. However, its fluorescence is highly pH-dependent and it is prone to photobleaching.
Rhodamine B: Known for its excellent photostability and high quantum yield in various solvents. Its fluorescence can be sensitive to the solvent environment.
BODIPY FL: Belongs to a class of dyes with high quantum yields that are relatively insensitive to solvent polarity and pH. They exhibit narrow emission bands, which is advantageous for multiplexing applications.
DAPI: A popular nuclear stain that shows a significant increase in fluorescence quantum yield upon binding to the minor groove of DNA. Its fluorescence is weak in solution.
Experimental Protocols
To facilitate the characterization of this compound or other novel fluorescent probes, detailed methodologies for key experiments are provided below.
Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.
Principle: The quantum yield of the sample (Φ_s) is calculated relative to a standard (Φ_std) using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s / n_std)^2
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Protocol:
-
Standard Selection: Choose a standard with a well-characterized quantum yield and spectral properties that overlap with the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for both sample and standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The slope of these plots is proportional to the quantum yield. Calculate the quantum yield of the sample using the equation above.
Caption: Workflow for Relative Quantum Yield Measurement.
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured. This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
Protocol:
-
Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, emission filters, a single-photon detector (e.g., PMT or SPAD), and timing electronics.
-
Instrument Response Function (IRF): The IRF of the system is measured using a scattering solution (e.g., ludox) to account for the temporal spread of the instrument.
-
Sample Measurement: The fluorescence decay of the sample is measured under the same conditions as the IRF.
-
Data Analysis: The measured fluorescence decay is a convolution of the true decay and the IRF. Deconvolution or iterative reconvolution fitting of the data to an exponential decay model is performed to extract the fluorescence lifetime(s).
Caption: Workflow for TCSPC Lifetime Measurement.
Conclusion
While this compound's potential as a fluorescent probe remains to be fully characterized, this guide provides a framework for its evaluation by comparing it with established fluorescent probes. The provided experimental protocols offer a clear path for determining its key photophysical properties. Researchers are encouraged to perform these measurements to ascertain the suitability of this compound for their specific applications and to contribute to the broader knowledge base of fluorescent probes. The choice of a fluorescent probe should always be guided by the specific requirements of the experiment, including the desired spectral properties, environmental sensitivity, and photostability.
References
- 1. Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 4. Quantitative analysis of phenanthrene in soil by fluorescence spectroscopy coupled with the CARS-PLS model - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Methods for the Separation of Phenanthroline Isomers
For Researchers, Scientists, and Drug Development Professionals
Phenanthroline and its isomers are foundational molecules in coordination chemistry, catalysis, and as intermediates in pharmaceutical synthesis. The accurate separation and quantification of its positional isomers—1,10-phenanthroline, 1,7-phenanthroline, and 4,7-phenanthroline—are critical for ensuring the purity of starting materials and the efficacy and safety of final products. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these isomers, supported by established chromatographic principles and data from related compounds.
Comparison of HPLC Methodologies
The separation of phenanthroline isomers, which possess the same molecular weight but differ in the position of their nitrogen atoms, presents a unique chromatographic challenge. The choice of HPLC method is paramount in achieving baseline resolution. Below, we compare three primary HPLC modes: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Ion-Pair Chromatography.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Ion-Pair Chromatography |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl-Hexyl) | Polar (e.g., Silica, Cyano, Amino) | Non-polar (e.g., C18, C8) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water with acid modifier) | Non-polar (e.g., Hexane/Ethanol, Heptane/Isopropanol) | Polar (e.g., Acetonitrile/Water with an ion-pairing reagent) |
| Principle of Separation | Based on hydrophobicity. Less polar isomers elute later. | Based on polarity. More polar isomers are retained longer. | Forms neutral ion pairs with analytes, which are then separated by hydrophobicity. |
| Expected Elution Order | 4,7-phenanthroline (most polar) > 1,7-phenanthroline > 1,10-phenanthroline (least polar) | 1,10-phenanthroline > 1,7-phenanthroline > 4,7-phenanthroline | Similar to RP-HPLC, but with enhanced retention and selectivity. |
| Advantages | Robust, reproducible, wide range of column availability. | Excellent for separating isomers with minor polarity differences.[1] | Enhances retention of polar compounds and can improve peak shape.[2] |
| Disadvantages | May require optimization of mobile phase pH for good peak shape. | Sensitive to water content in the mobile phase; solvents are more hazardous and costly. | Method development can be complex; ion-pairing reagents can be harsh on columns. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting these methods. Below are proposed starting conditions for each of the discussed HPLC methodologies.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is often the first choice due to its robustness and the wide availability of columns and solvents. A C18 column is a common starting point for the separation of aromatic compounds like phenanthroline.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Method 2: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography can offer different selectivity compared to reversed-phase and is particularly adept at separating positional isomers.[1][3]
-
Column: Silica, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethanol
-
Isocratic: 95:5 (A:B)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
Method 3: Ion-Pair Chromatography
For enhanced retention and selectivity, especially if peak shape is an issue in standard RP-HPLC, ion-pair chromatography can be employed.[2][4]
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: 50:50 (v/v) Methanol/Water containing 5 mM Sodium 1-Hexanesulfonate and 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
Workflow for HPLC Method Development
The logical progression for developing a robust HPLC method for isomer separation is outlined below. This workflow ensures a systematic approach from sample preparation to method validation.
Caption: A generalized workflow for developing an HPLC method for the separation of phenanthroline isomers.
Conclusion
The separation of phenanthroline isomers is achievable through various HPLC techniques. Reversed-phase HPLC offers a robust and familiar starting point. For challenging separations where polarity differences are minimal, normal-phase HPLC provides an orthogonal approach that can yield excellent resolution. Ion-pair chromatography serves as a valuable tool for enhancing retention and improving peak shape when needed. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired resolution, run time, and the matrix of the sample. The experimental protocols provided herein offer a solid foundation for method development and optimization in your laboratory.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of phenanthrene-based versus anthracene-based OLED materials
A deep dive into the performance, stability, and underlying molecular characteristics of two key classes of organic light-emitting diode (OLED) emitters.
In the pursuit of next-generation displays and solid-state lighting, the development of highly efficient and stable organic light-emitting diode (OLED) materials is paramount. Among the vast landscape of organic semiconductors, phenanthrene and anthracene derivatives have emerged as prominent building blocks for blue and deep-blue emitters, a critical component for full-color displays and white lighting. This guide provides a comprehensive comparative analysis of phenanthrene-based versus anthracene-based OLED materials, supported by experimental data, to assist researchers and scientists in the selection and design of high-performance organic electronic devices.
At a Glance: Key Performance Metrics
The following table summarizes the key performance metrics for representative phenanthrene and anthracene-based OLED materials, offering a side-by-side comparison of their electroluminescent properties.
| Parameter | Phenanthrene Derivatives | Anthracene Derivatives |
| External Quantum Efficiency (EQE) | Up to 5.64%[1] | Up to 7.28%[2] |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.15, 0.08) to (0.17, 0.29)[1] | (0.14, 0.09) to (0.15, 0.21)[2] |
| Photoluminescence Quantum Yield (PLQY) | 27.1% to 91.1%[3] | Up to 93.9%[4] |
| Charge Carrier Mobility (Hole/Electron) (cm²/Vs) | Balanced transport ability reported[3] | Hole: up to 1.67 x 10⁻⁵; Electron: up to 3.3 x 10⁻⁴ (in specific host/ETL materials)[5][6] |
| Thermal Stability (Decomposition Temperature, Td) | > 430 °C[3] | > 355 °C[4] |
| Glass Transition Temperature (Tg) | High Tg materials have been synthesized[7] | Up to 154 °C |
Core Molecular Structure and its Impact on Performance
Phenanthrene and anthracene are isomers, both consisting of three fused benzene rings. However, their distinct arrangements—angular for phenanthrene and linear for anthracene—lead to fundamental differences in their electronic and physical properties, which in turn influence their performance in OLEDs.
Phenanthrene's "kinked" structure results in a higher resonance energy, making it thermodynamically more stable than the linear anthracene. This inherent stability can translate to greater operational longevity in OLED devices. Anthracene's linear structure, on the other hand, often leads to a smaller HOMO-LUMO gap, which can be advantageous for achieving emissions in the blue region of the spectrum. However, this can also make it more susceptible to degradation pathways.
The following diagram illustrates the structural difference and its influence on key properties.
References
- 1. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
- 2. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Phenanthrol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 3-Phenanthrol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard and Safety Information
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards. While detailed toxicological properties have not been thoroughly investigated, the available Safety Data Sheets (SDS) indicate potential risks.[1]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | The acute toxicity of this compound is largely unknown.[2] | Handle with care, avoiding all direct contact. Assume the substance is hazardous. |
| Skin Contact | May cause skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat.[2] Wash hands thoroughly after handling. |
| Eye Contact | May cause eye irritation. | Wear safety glasses with side shields or goggles.[2] |
| Inhalation | May cause respiratory irritation.[1] Avoid breathing dust or vapors. | Handle in a well-ventilated area or a chemical fume hood.[1] |
| Ingestion | Do not ingest. | Practice good laboratory hygiene; do not eat, drink, or smoke in the lab. |
Personal Protective Equipment (PPE)
When preparing this compound for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[1]
-
Body Protection: A lab coat or other protective clothing.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Liquid Waste (Solutions):
Step 2: Labeling of Waste Containers
-
All waste containers must be accurately and clearly labeled.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Step 4: Disposal of Empty Containers
-
Thoroughly empty the container of all contents.[3]
-
Triple rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[3][4] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
Deface or remove the original label from the rinsed container.[3]
-
Dispose of the clean, dry container according to your institution's guidelines for non-hazardous glass or plastic waste.[3]
Step 5: Arranging for Waste Pickup
-
Once the waste container is full (no more than ¾ full for liquids), seal it securely.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[4]
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using a chemical spill kit.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent and place it in the waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Phenanthrol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 3-Phenanthrol, a metabolite of phenanthrene, ensuring that your work is conducted with the highest safety standards. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to its potential hazards. The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach. The recommended personal protective equipment includes:
-
Eye Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as PVC, should be worn. Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat or coveralls should be worn to protect the skin.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a dust respirator or a self-contained breathing apparatus should be used.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for the parent compound, phenanthrene, and related coal tar pitch volatiles can provide guidance. It is critical to handle this compound with the assumption that it may have similar or greater toxicity.
| Exposure Limit Type | Value | Compound | Issuing Organization |
| Permissible Exposure Limit (PEL) | 0.2 mg/m³ (8-hour TWA) | Coal Tar Pitch Volatiles | OSHA |
| Recommended Exposure Limit (REL) | 0.1 mg/m³ (10-hour TWA) | Coal Tar Pitch Volatiles | NIOSH |
| Threshold Limit Value (TLV) | 0.2 mg/m³ (8-hour TWA) | Coal Tar Pitch Volatiles | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 80 mg/m³ | Coal Tar Pitch Volatiles | NIOSH |
TWA: Time-Weighted Average
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is essential to minimize exposure and environmental contamination.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is well-ventilated. Have all necessary PPE readily available and inspected for integrity. An emergency eyewash station and safety shower should be accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood to avoid inhalation of any dust or vapors.
-
During Use: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In case of a spill, evacuate the area. For small spills, moisten the material with water or use a HEPA-filter vacuum for clean-up and place it into a sealed container for disposal. For large spills, a full suit and self-contained breathing apparatus may be necessary.
Disposal Protocol:
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of this compound waste through a licensed disposal company.[1] It may be mixed with a combustible solvent and burned in a chemical incinerator with an afterburner.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
